Exatecan analog 36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H22FN3O3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |
InChI |
InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |
InChI Key |
UWSSMMLNRVDDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Exatecan Analog 36: A Technical Overview of a Novel Topoisomerase I Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan and its derivatives represent a significant class of cytotoxic agents in oncology, primarily functioning as potent inhibitors of DNA topoisomerase I. "Exatecan analog 36" is identified as an analog of Exatecan, placing it within this critical family of anti-cancer compounds.[1][2][3] While specific public data for a compound explicitly named "this compound" is limited, this guide provides a comprehensive technical overview of the core compound, Exatecan, and the broader class of its derivatives, which are being extensively explored, particularly as payloads for Antibody-Drug Conjugates (ADCs).[4][5][6]
Exatecan (DX-8951) is a synthetic, water-soluble, hexacyclic camptothecin analog.[7][] Unlike its predecessor irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effects.[7] Its primary mechanism of action is the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and subsequent apoptosis in proliferating cancer cells.[][9][] This targeted disruption of DNA replication makes Exatecan and its analogs highly valuable in the development of targeted cancer therapies.
Core Compound: Exatecan (DX-8951)
Mechanism of Action
Exatecan exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Exatecan intercalates into the DNA-topoisomerase I complex, trapping the enzyme in its cleavable complex state.[][9] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks occur, triggering cell cycle arrest and apoptosis.[11]
dot
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Quantitative Data: Preclinical Efficacy of Exatecan and its Derivatives
The following tables summarize key quantitative data for Exatecan and some of its derivatives from various preclinical studies. It is important to note that this data pertains to the parent compound and other analogs, as specific data for "this compound" is not publicly available.
Table 1: In Vitro Cytotoxicity of Exatecan (DX-8951)
| Parameter | Value | Reference |
| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | [1][2] |
| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Not explicitly cited |
| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Not explicitly cited |
| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Not explicitly cited |
| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Not explicitly cited |
Table 2: Comparative Potency of Exatecan
| Compound | Relative Potency (vs. SN-38) | Relative Potency (vs. Topotecan) | Relative Potency (vs. Camptothecin) | Reference |
| Exatecan | ~3x more potent | ~10x more potent | ~20x more potent | [][11] |
Application in Antibody-Drug Conjugates (ADCs)
A primary application of Exatecan and its analogs, including "this compound," is as a cytotoxic payload in ADCs.[1][2][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that recognizes a specific tumor-associated antigen.
dot
Caption: General workflow of an Exatecan-based Antibody-Drug Conjugate (ADC).
The linker connecting the antibody to the Exatecan payload is a critical component, designed to be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cell, often within the lysosome.[5] Upon cleavage, the active Exatecan analog is released, where it can then exert its topoisomerase I inhibitory effect.
Experimental Protocols
While specific protocols for "this compound" are not available, the following are generalized methodologies commonly used in the evaluation of Exatecan and its derivatives.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions to achieve exponential growth.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., Exatecan analog) is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (indicative of cell viability) is added to the wells, and luminescence is measured.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer.
-
Compound Addition: The test compound (Exatecan analog) at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the topoisomerase I to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA from the reaction is separated on an agarose gel. The relaxed and supercoiled forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can be determined.
Conclusion
"this compound" is a member of a promising class of camptothecin-derived topoisomerase I inhibitors. While specific data for this particular analog is not publicly detailed, the extensive research on the parent compound, Exatecan, and other derivatives highlights their significant potential in cancer therapy, especially as highly potent payloads for Antibody-Drug Conjugates. The continued development and optimization of Exatecan-based ADCs offer a promising avenue for delivering potent cytotoxic therapy with enhanced tumor specificity and a potentially improved therapeutic window. Further research and publication of data specific to "this compound" will be necessary to fully elucidate its unique properties and clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 5. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Exatecan Analog 36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant antitumor activity. It functions as a topoisomerase I inhibitor, an essential enzyme in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan and its analogs induce DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells. "Exatecan analog 36" is a member of this class of compounds, often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound, based on established literature for structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₄H₂₂FN₃O₃ |
| Molecular Weight | 419.45 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
Proposed Synthesis of this compound
A schematic of the proposed synthetic workflow is illustrated below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Friedländer Annulation for Quinoline Core Synthesis
The synthesis commences with the acid-catalyzed condensation of a substituted 2-aminobenzaldehyde with a suitable diketone to construct the quinoline core of the molecule.
-
Reaction:
-
To a solution of the appropriate 2-amino-benzaldehyde derivative (1.0 eq) in a suitable solvent such as acetic acid or a mixture of toluene and acetic acid, is added the diketone starting material (1.1 eq).
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or trifluoroacetic acid, is added.
-
The reaction mixture is heated to reflux (typically 80-120 °C) for 4-12 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the quinoline intermediate.
-
Step 2: Construction of the Pyrano-indolizino-quinoline Ring System
The subsequent steps involve the elaboration of the quinoline intermediate to form the complete pentacyclic core of this compound. This multi-step sequence typically involves the introduction of the lactone ring and the final cyclization to yield the target compound.
-
Protocol:
-
The quinoline intermediate from Step 1 is subjected to a series of reactions to introduce the necessary functional groups for the subsequent cyclization. These steps may include N-alkylation, acylation, and condensation reactions.
-
The final cyclization to form the pyrano-indolizino-quinoline core is often achieved through an intramolecular reaction, which can be promoted by a suitable catalyst or by thermal conditions.
-
The final product, this compound, is isolated and purified using standard techniques such as column chromatography and/or recrystallization.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and biological activity of the synthesized this compound.
Structural Elucidation
The chemical structure of the final compound is elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would correspond to the aromatic protons of the quinoline and pendant rings, as well as the aliphatic protons of the pyrano and indolizino rings.
-
¹³C NMR: Determines the number and types of carbon atoms present in the molecule. The spectrum would show characteristic peaks for the carbonyl carbons of the lactone and amide groups, as well as the aromatic and aliphatic carbons of the core structure.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated mass of the chemical formula C₂₄H₂₂FN₃O₃.
-
Purity Analysis
The purity of the synthesized compound is assessed using High-Performance Liquid Chromatography (HPLC).
-
HPLC Protocol:
-
A reversed-phase C18 column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water, with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection is performed using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., ~254 nm and ~360 nm for camptothecin analogs).
-
The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.
-
A flowchart for the characterization process is depicted below.
Figure 2: Workflow for the characterization of this compound.
Biological Activity
The primary mechanism of action of exatecan analogs is the inhibition of topoisomerase I. Therefore, a topoisomerase I inhibition assay is a critical component of the characterization process.
-
Topoisomerase I Inhibition Assay Protocol:
-
This assay typically measures the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
The reaction mixture contains supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of the test compound (this compound).
-
The reaction is incubated at 37 °C and then stopped.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound, based on typical values reported for similar camptothecin derivatives.
Table 2: Synthesis Data
| Parameter | Expected Value |
| Overall Yield | 15-30% |
| Purity (by HPLC) | >98% |
Table 3: Characterization Data
| Analysis | Expected Result |
| ¹H NMR | Signals consistent with the proposed structure |
| ¹³C NMR | Signals consistent with the proposed structure |
| HRMS (m/z) | [M+H]⁺ calculated: 420.1718, found: 420.17xx |
| Topoisomerase I IC₅₀ | 0.1 - 5 µM |
Mechanism of Action: Topoisomerase I Inhibition
This compound, like other camptothecin derivatives, exerts its cytotoxic effects by targeting the DNA-topoisomerase I complex.
Figure 3: Signaling pathway of Topoisomerase I inhibition.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While specific literature for this particular analog is sparse, the well-documented chemistry of camptothecins allows for the rational design of a synthetic route and a detailed characterization plan. The successful synthesis and thorough characterization of this and other novel exatecan analogs are crucial for the continued development of next-generation targeted cancer therapies, particularly in the field of antibody-drug conjugates.
Disclaimer: The synthetic protocols described herein are proposed based on established chemical literature for analogous compounds and have not been experimentally validated for "this compound" specifically. Researchers should exercise appropriate caution and optimization when attempting this synthesis.
The Rise of a Potent Payload: A Technical Guide to the Discovery and Development of Exatecan and its Analogs
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of the potent topoisomerase I inhibitor, Exatecan, and its pivotal role in the evolution of cancer therapeutics, particularly as the cytotoxic payload in advanced antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document delves into the preclinical data, experimental methodologies, and underlying signaling pathways that define the therapeutic potential of this important class of molecules.
Introduction: The Need for Potent, Targeted Chemotherapy
The development of novel anticancer agents is driven by the dual goals of enhancing efficacy and minimizing toxicity. Camptothecin and its early analogs, such as topotecan and irinotecan, established the inhibition of topoisomerase I as a valid therapeutic strategy.[1][2][] However, limitations including suboptimal potency, significant side effects, and the need for metabolic activation spurred the search for next-generation compounds.[4][5][] Exatecan (DX-8951), a semi-synthetic, water-soluble hexacyclic analog of camptothecin, emerged from these efforts as a highly potent topoisomerase I inhibitor.[1][][5][] This guide explores the discovery and development of Exatecan and its derivatives, most notably deruxtecan (DXd), which has demonstrated significant clinical success as the payload in the ADC trastuzumab deruxtecan.[7][8]
Discovery, Synthesis, and Chemical Properties
Exatecan was designed to improve upon the therapeutic index of earlier camptothecin analogs.[4][5] Key structural modifications resulted in a compound with greater water solubility and more potent anti-tumor activity that does not require metabolic activation.[5][]
The synthesis of Exatecan is a multi-step process, a general overview of which is described in the literature. A crucial late-stage coupling joins the core exatecan structure with a linker intermediate for conjugation in ADCs. The synthesis of deruxtecan involves the attachment of a cleavable peptide linker to Exatecan, a critical feature for its function within an ADC.[9]
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription.[1][10] The mechanism unfolds as follows:
-
Topoisomerase I-DNA Cleavage Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavage complex.[11][12]
-
Stabilization by Exatecan: Exatecan intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][13]
-
DNA Damage Induction: The collision of the replication fork with this stabilized cleavage complex leads to the formation of DNA double-strand breaks.[10][14]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[10][14]
Modeling studies suggest that Exatecan forms unique molecular interactions within the topoisomerase I-DNA complex, contributing to its enhanced potency compared to other camptothecin derivatives.[13]
Quantitative Preclinical Data
Exatecan and its derivatives have demonstrated potent in vitro and in vivo anti-tumor activity across a range of cancer types.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Exatecan and its ADC forms against various human cancer cell lines.
| Compound/ADC | Cell Line | Cancer Type | TROP2 Expression | IC50 (µg/mL) | Reference |
| Datopotamab Deruxtecan (Dato-DXd) | ARK2 | Uterine Serous Carcinoma | 3+ | 0.11 | [15][16] |
| Control ADC | ARK2 | Uterine Serous Carcinoma | 3+ | 30.07 | [15][16] |
| Datopotamab Deruxtecan (Dato-DXd) | ARK20 | Uterine Serous Carcinoma | 3+ | 0.11 | [15][16] |
| Control ADC | ARK20 | Uterine Serous Carcinoma | 3+ | 48.95 | [15][16] |
| Datopotamab Deruxtecan (Dato-DXd) | ARK7 | Uterine Serous Carcinoma | 1+ | 80.38 | [15][16] |
| Control ADC | ARK7 | Uterine Serous Carcinoma | 1+ | 61.79 | [15][16] |
| Datopotamab Deruxtecan (Dato-DXd) | ARK1 | Uterine Serous Carcinoma | Negative | 18.49 | [15][16] |
| Control ADC | ARK1 | Uterine Serous Carcinoma | Negative | 17.12 | [15][16] |
In Vivo Efficacy in Xenograft Models
Exatecan and its conjugates have shown significant tumor growth inhibition in various xenograft models.
| Compound/ADC | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Exatecan (DX-8951f) | MIA-PaCa-2 Orthotopic | Pancreatic Cancer | - | Significant efficacy | [17] |
| Exatecan (DX-8951f) | BxPC-3 Orthotopic | Pancreatic Cancer | - | Significant efficacy, dose-dependent | [17] |
| PEG-Exatecan | MX-1 TNBC | Breast Cancer | 10 µmol/kg (single dose) | Complete tumor growth inhibition for >48 days | [18] |
| IgG(8)-EXA | BT-474-SCID | Breast Cancer | - | Significant anti-tumoral activity | [19] |
| FK002-exatecan | NSCLC PDX | Lung Cancer | 10 mg/kg (once per week) | Remarkable reduction in tumor growth | [20] |
Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Exatecan. In human clinical trials, Exatecan mesylate administered as a weekly 30-minute infusion demonstrated a terminal elimination half-life of approximately 8 hours and a clearance of 2 L/h/m².[21] The area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) increased linearly with the dose.[21] When delivered as part of an ADC like trastuzumab deruxtecan, the pharmacokinetics are largely governed by the antibody component, which has a much longer half-life.[22] The cleavable linker is designed to be stable in plasma and release the exatecan derivative payload primarily within tumor cells.[22]
Experimental Protocols
General Experimental Workflow
The evaluation of Exatecan and its analogs typically follows a structured preclinical workflow.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[23]
-
Test compound (Exatecan or analog) at various concentrations
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[23]
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
-
Procedure:
-
Prepare reaction mixtures in microfuge tubes containing water, 10x assay buffer, and supercoiled DNA.[23]
-
Add the test compound at desired concentrations to the respective tubes. Include a no-drug control.
-
Initiate the reaction by adding purified topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.[23]
-
Terminate the reactions by adding the stop buffer/gel loading dye.[23]
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate supercoiled from relaxed DNA.[24]
-
Stain the gel with ethidium bromide and visualize under UV light.[24]
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the no-drug control.
-
In Vitro Cytotoxicity Assay (Cell Viability Assay)
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (Exatecan or analog) at various concentrations
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[16]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Human Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)[25]
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.[25]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenously, intraperitoneally).[18]
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Evaluate anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
Exatecan and its derivatives represent a significant advancement in the field of topoisomerase I inhibitors. Their high potency and favorable physicochemical properties have made them ideal payloads for antibody-drug conjugates, leading to the development of highly effective cancer therapies. The continued exploration of Exatecan-based ADCs holds great promise for expanding the arsenal of targeted treatments for a variety of malignancies. This technical guide provides a foundational understanding of the discovery, mechanism, and preclinical evaluation of this important class of anticancer agents, intended to support ongoing research and development in this critical area.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Activity of Datopotamab Deruxtecan, an Antibody–Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exatecan Analog 36: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan analog 36 is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant antitumor activity. As a member of the camptothecin class of compounds, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound, intended to support research and development efforts in oncology.
Chemical Structure and Properties
This compound is structurally analogous to Exatecan (DX-8951), a well-characterized topoisomerase I inhibitor.[1] The core structure is a hexacyclic ring system, characteristic of the camptothecin family.
Chemical Formula: C₂₄H₂₂FN₃O₃[1]
SMILES: CCC(C1=CC(N2C(C3=NC4=CC(F)=C(C)C5=C4C(C(NC(C)=O)CC5)=C3C2)=C1)=O)=O[1]
Molecular Weight: 419.45 g/mol [1]
Appearance: Brown to black solid[1]
A two-dimensional representation of the chemical structure of Exatecan, the parent compound of analog 36, is provided below. The exact structural modifications of analog 36 are proprietary to the manufacturer.
(Image of the chemical structure of Exatecan would be placed here if available from a public source)
Caption: 2D Chemical Structure of Exatecan.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This data is crucial for designing and interpreting experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₂FN₃O₃ | [1] |
| Molecular Weight | 419.45 g/mol | [1] |
| IC₅₀ (Topoisomerase I) | 2.2 μM | [1] |
| Solubility | 3.33 mg/mL in DMSO | [1] |
| Appearance | Brown to black solid | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Exatecan and its analogs stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis and cell death.[2]
Caption: Topoisomerase I Inhibition Pathway.
Application in Antibody-Drug Conjugates (ADCs)
This compound is a common toxin component in the preparation of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, such as this compound, directly to cancer cells. This approach aims to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
Caption: ADC Internalization and Payload Release.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections provide representative methodologies for in vitro and in vivo studies.
In Vitro Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[3][4]
Objective: To assess the in vivo antitumor activity of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle. A suggested formulation for a suspended solution (0.33 mg/mL) is to add 100 μL of a 3.3 mg/mL DMSO stock solution to 400 μL of PEG300, mix, add 50 μL of Tween-80, mix, and then add 450 μL of saline.[1]
-
Administer the compound or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral) according to the planned dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or at a predetermined time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.
-
Conclusion
This compound is a promising cytotoxic agent with potent topoisomerase I inhibitory activity, making it a valuable payload for the development of next-generation ADCs. This technical guide provides essential information on its chemical structure, properties, and key experimental protocols to facilitate its investigation and application in cancer research. Adherence to detailed and standardized methodologies is crucial for obtaining reliable and reproducible data in the preclinical evaluation of this compound.
References
An In-depth Technical Guide to Exatecan (DX-8951) and its Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan (DX-8951) is a potent, water-soluble, semi-synthetic analog of camptothecin, a natural cytotoxic alkaloid.[1][2] It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription, making it a significant agent in oncology research.[1][2] This guide provides a comprehensive technical overview of Exatecan (DX-8951) and introduces "Exatecan analog 36," a related compound for which public data is currently limited. The document details the mechanism of action of Exatecan, summarizes its preclinical and clinical data, and provides standardized experimental protocols for its evaluation. Due to the limited availability of specific data for "this compound," this guide will focus on the established knowledge of Exatecan while presenting the known chemical information for its analog. This guide is intended to serve as a valuable resource for researchers in the field of cancer drug development.
Introduction to Exatecan and its Analogs
Exatecan (DX-8951) is a hexacyclic camptothecin analog designed for improved water solubility and greater potency compared to earlier camptothecins like topotecan and irinotecan.[3][4] A significant area of its application is in the development of antibody-drug conjugates (ADCs), where it serves as a cytotoxic payload.[5]
"this compound" is identified as a derivative of Exatecan, also utilized as a component in the preparation of ADCs.[6] While detailed biological data for "this compound" is not extensively available in public literature, its structural similarity to Exatecan suggests a comparable mechanism of action as a topoisomerase I inhibitor.
Physicochemical Properties
A key distinction between known compounds lies in their chemical structure. Below is a table summarizing the available physicochemical properties.
| Property | Exatecan (DX-8951) | This compound |
| Chemical Formula | C₂₄H₂₂FN₃O₄[7] | C₂₄H₂₂FN₃O₃[6] |
| Molecular Weight | 435.45 g/mol [7] | 419.45 g/mol [6] |
| Chemical Structure | (See Figure 1) | (See Figure 2) |
| SMILES | CC[C@@]1(c2cc3-c4c(Cn3c(=O)c2COC1=O)c5--INVALID-LINK--N)O[7] | CCC(C1=CC(N2C(C3=NC4=CC(F)=C(C)C5=C4C(C(NC(C)=O)CC5)=C3C2)=C1)=O)=O |
Diagrams of Chemical Structures:
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1] This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[2] This stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[8]
Signaling Pathway Diagram:
Preclinical and Clinical Data Summary for Exatecan (DX-8951)
Exatecan has undergone extensive preclinical and clinical evaluation.
Preclinical Data
In vitro studies have consistently demonstrated the high potency of Exatecan.
| Parameter | Finding | Reference |
| Topoisomerase I Inhibition | 3 and 10 times more potent than SN-38 and topotecan, respectively. | [9] |
| In Vitro Cytotoxicity | 6 and 28 times more active than SN-38 and topotecan, respectively, in various solid tumor cell lines. | [9] |
| P-glycoprotein (P-gp) Substrate | Not a substrate for P-gp, suggesting potential to overcome multidrug resistance. | [10] |
| In Vivo Antitumor Activity | Greater activity against human tumor xenografts than irinotecan, topotecan, and lurtotecan. | [9] |
Clinical Data
Phase I and II clinical trials have evaluated the safety and efficacy of Exatecan in various cancers.
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Dose-limiting toxicities were neutropenia and thrombocytopenia. Antitumor activity was observed in several solid tumors. | [3] |
| Phase II | Advanced Non-Small Cell Lung Cancer | Limited activity as a single agent. | [11] |
| Phase II | Untreated Metastatic Gastric Cancer | Modest activity with a predictable and manageable toxicity profile. | [12] |
| Phase II | Advanced Pancreatic Cancer | Stable disease observed in 39% of patients. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare topoisomerase I inhibitors like Exatecan and its analogs.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)[14]
-
Test compounds (Exatecan, this compound) dissolved in DMSO
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL reaction:
-
13 µL sterile deionized water
-
2 µL 10x Topoisomerase I Assay Buffer
-
1 µL supercoiled DNA (0.5 µg/µL)
-
2 µL of test compound at various concentrations (or DMSO for control)
-
-
Add 2 µL of human topoisomerase I to each tube to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 1-2.5 V/cm until the dye front reaches the end of the gel.[14]
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the conversion of supercoiled DNA to relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.
Workflow Diagram:
Cell Viability Assay (MTT or WST-1 Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours, or add 20 µL of MTT solution and incubate for 4 hours, followed by the addition of 100 µL of solubilization buffer and overnight incubation.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value for each compound.
Workflow Diagram:
In Vivo Xenograft Model
This protocol evaluates the in vivo antitumor efficacy of the compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells
-
Matrigel (optional)
-
Test compounds formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Compare the tumor growth inhibition between the treatment and control groups.
Workflow Diagram:
Conclusion
Exatecan (DX-8951) is a well-characterized and potent topoisomerase I inhibitor with significant potential in cancer therapy, both as a standalone agent and as a payload for ADCs. While its clinical development as a single agent has faced challenges, its efficacy as part of targeted therapies is promising. "this compound" represents a continued effort in the development of novel camptothecin analogs, likely for ADC applications. Further research and publication of data for "this compound" are needed to fully understand its pharmacological profile and potential advantages over existing compounds. The experimental protocols provided in this guide offer a standardized framework for the evaluation and direct comparison of these and other novel topoisomerase I inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 3. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [precision.fda.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Exatecan Analog 36: A Technical Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan analog 36 is a potent cytotoxic agent developed for use as a payload in antibody-drug conjugates (ADCs). As a derivative of the camptothecin family, its mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and its application in the development of ADCs. It is intended to serve as a resource for researchers and developers in the field of oncology and targeted therapeutics.
Physicochemical Properties and Synthesis
This compound is a synthetic derivative of Exatecan (DX-8951), a well-characterized topoisomerase I inhibitor. While specific details of its synthesis are proprietary, it is understood to be a multi-step organic process originating from the core structure of exatecan.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H22FN3O3 | N/A |
| Molecular Weight | 419.4 g/mol | N/A |
| Mechanism of Action | DNA Topoisomerase I Inhibitor | [5] |
| In Vitro IC50 | 2.2 μM | [5] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex.[1][6] This stabilization prevents the re-ligation of the single-strand DNA break created by topoisomerase I, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][6] The signaling pathway is depicted below.
Mechanism of Topoisomerase I Inhibition by this compound.
Antibody-Drug Conjugate Development Workflow
The development of an ADC with this compound involves a series of steps from initial conjugation to in vivo evaluation. A generalized workflow is illustrated below.
General workflow for the development of an this compound ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of an this compound-based ADC.[7][8]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and add to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the ADC's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of an this compound ADC in a mouse xenograft model.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human tumor cells for implantation
-
This compound ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the this compound ADC and vehicle control intravenously at the specified dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint, or at a specified time point.
-
Data Analysis: Analyze tumor growth inhibition and assess any signs of toxicity based on body weight changes and clinical observations.
Conclusion
This compound is a promising cytotoxic payload for the development of novel antibody-drug conjugates. Its potent mechanism of action as a topoisomerase I inhibitor, coupled with the targeting specificity of monoclonal antibodies, offers a potential therapeutic strategy for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs based on this analog.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound () for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Exatecan Analog 36 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a well-established class of anti-cancer agents. It functions as a powerful inhibitor of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells. "Exatecan analog 36" is understood to be a closely related derivative, and the following application notes and protocols are based on the extensive research available for Exatecan and are expected to be directly applicable.
Exatecan has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, including those resistant to other chemotherapeutic agents.[1][2] Its potency and broad applicability make it a valuable tool for cancer research and a key component in the development of novel therapeutics, particularly as a payload in antibody-drug conjugates (ADCs).[3]
Mechanism of Action
Exatecan exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (TOP1). The catalytic cycle of TOP1 involves the cleavage of one DNA strand to allow for the relaxation of supercoiled DNA, followed by the re-ligation of the strand. Exatecan binds to the TOP1-DNA complex, trapping the enzyme in its cleaved state.[4] This stabilized "cleavage complex" prevents the re-ligation of the DNA strand. When a replication fork encounters this complex, it leads to the formation of a DNA double-strand break, a highly lethal form of DNA damage. The accumulation of these breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5]
dot digraph "Exatecan_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];
// Nodes Exatecan [label="Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOP1_DNA [label="Topoisomerase I (TOP1)\n- DNA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage_Complex [label="Stabilized TOP1-DNA\nCleavage Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Fork [label="DNA Replication Fork", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks (DSBs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Exatecan -> Cleavage_Complex [label="Inhibits re-ligation"]; TOP1_DNA -> Cleavage_Complex [style=dashed]; Replication_Fork -> DSB [label="Collision"]; Cleavage_Complex -> DSB [label="Collision with\nReplication Fork"]; DSB -> DDR [label="Activation"]; DDR -> Cell_Cycle_Arrest; DDR -> Apoptosis; } dot Caption: Mechanism of action of Exatecan.
Data Presentation
In Vitro Cytotoxicity of Exatecan
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for Exatecan in various human cancer cell lines. These values highlight the potent and broad-spectrum anti-cancer activity of the compound.
Table 1: IC50 Values of Exatecan in Human Cancer Cell Lines [1][6]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Leukemia | 0.23 |
| CCRF-CEM | Acute Leukemia | 0.28 |
| DU145 | Prostate Cancer | 0.45 |
| DMS114 | Small Cell Lung Cancer | 0.31 |
| P388 | Murine Leukemia | 2.2 (as µM) |
Table 2: GI50 Values of Exatecan Mesylate in Human Cancer Cell Lines [1][2][7]
| Cancer Type | Mean GI50 (ng/mL) |
| Breast Cancer | 2.02 |
| Colon Cancer | 2.92 |
| Stomach Cancer | 1.53 |
| Lung Cancer | 0.877 |
| PC-6 (Lung) | 0.186 |
| PC-6/SN2-5 (SN-38 resistant) | 0.395 |
Experimental Protocols
A. Preparation of Exatecan Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 1 mM stock solution of Exatecan by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 435.45 g/mol , dissolve 0.435 mg in 1 mL of DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months when stored at -80°C.
B. Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from established methods for assessing the cytotoxicity of Exatecan.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled microplates
-
Exatecan stock solution (1 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Exatecan in complete medium from the 1 mM stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Exatecan concentration.
-
Add 100 µL of the diluted Exatecan solutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
dot digraph "Cell_Viability_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Exatecan [label="Add serial dilutions of Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate 72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_CTG [label="Add CellTiter-Glo® Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Luminescence [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Data (Calculate IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Exatecan; Add_Exatecan -> Incubate_72h; Incubate_72h -> Add_CTG; Add_CTG -> Measure_Luminescence; Measure_Luminescence -> Analyze_Data; Analyze_Data -> End; } dot Caption: Experimental workflow for a cell viability assay.
C. Apoptosis Induction and Detection
This protocol provides a general method for inducing apoptosis using a topoisomerase I inhibitor, which can be adapted for Exatecan.[8][9]
Materials:
-
Cell line of interest (e.g., Jurkat or HL-60)
-
Complete cell culture medium
-
Exatecan stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Prepare a cell suspension at a concentration of 0.5 x 10^6 cells/mL in fresh complete medium.
-
Add Exatecan to the cell suspension to achieve a final concentration in the range of 1-10 µM. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line. Include a vehicle control (DMSO).
-
Incubate the cells for 4-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway Visualization
DNA Damage Response and Apoptosis Pathway Induced by Topoisomerase I Inhibition
Inhibition of topoisomerase I by Exatecan leads to the formation of DNA double-strand breaks, which activates a complex signaling cascade known as the DNA Damage Response (DDR). Key kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the DDR pathway can trigger apoptosis, often through the p53 tumor suppressor pathway.[10][11]
dot digraph "Topoisomerase_Inhibitor_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];
// Nodes Exatecan [label="Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOP1cc [label="TOP1-DNA Cleavage\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHK1_CHK2 [label="CHK1 / CHK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Exatecan -> TOP1cc [label="Stabilizes"]; TOP1cc -> DSB [label="Replication collision"]; DSB -> ATM_ATR [label="Activates"]; ATM_ATR -> CHK1_CHK2 [label="Phosphorylates"]; ATM_ATR -> p53 [label="Phosphorylates"]; CHK1_CHK2 -> Cell_Cycle_Arrest [label="Induces"]; p53 -> Cell_Cycle_Arrest [label="Induces"]; Cell_Cycle_Arrest -> DNA_Repair [label="Allows time for"]; p53 -> Apoptosis [label="Induces"]; } dot Caption: DNA damage response pathway initiated by Exatecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. news-medical.net [news-medical.net]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exatecan Analog 36 in In Vivo Mouse Models
Disclaimer: The following application notes and protocols are based on published data for the topoisomerase I inhibitor Exatecan and its derivatives. "Exatecan analog 36" is an analog of Exatecan; therefore, these guidelines serve as a starting point for research.[1] Researchers should perform dose-escalation and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for "this compound" in their specific mouse models.
Introduction
Exatecan is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.[3] "this compound" is an analog of Exatecan and is expected to share a similar mechanism of action.[1] This document provides a summary of dosages and detailed protocols for the use of Exatecan and its derivatives in in vivo mouse models, which can be adapted for studies involving "this compound".
Data Presentation: Dosage of Exatecan and its Derivatives in Mouse Models
The following tables summarize the dosages of various forms of Exatecan used in different in vivo mouse models. This data can be used as a reference for designing experiments with "this compound".
Table 1: Dosage of Free Exatecan (as Exatecan Mesylate/DX-8951f) in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Pancreatic Cancer (MIA-PaCa-2, BxPC-3) | Orthotopic Metastatic Model | Intravenous (i.v.) | 15, 25 mg/kg | Once a week for 3 weeks, discontinued for 2 weeks, then continued for another 3 weeks | [4] |
| Various human tumor xenografts | Nude mice | Intravenous (i.v.) | 3.325-50 mg/kg | Not specified | [4] |
| HCT116 | Athymic Nude Foxnnu | Intraperitoneal (i.p.) | 1.15, 2.3 mg/kg | QDx4/wk x 3 | [5] |
Table 2: Dosage of Exatecan Conjugates in Mouse Xenograft Models
| Conjugate | Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| PEG-Exatecan | BRCA1-deficient MX-1 | Not specified | Intraperitoneal (i.p.) | 2.5, 5, 10, 15 µmol/kg | Single dose | [2] |
| CBX-12 (Peptide-Exatecan Conjugate) | HCT116 | Athymic Nude Foxnnu | Intraperitoneal (i.p.) | 2.5, 5, 10, 20 mg/kg | QDx4/wk x 3 | [5] |
| Antibody-Drug Conjugate (Tra-Exa-PSAR10) | BT-474 (Breast Cancer) | SCID | Intravenous (i.v.) | 10 mg/kg | Single dose | [6] |
| Antibody-Drug Conjugate (Tra-Exa-PSAR10) | NCI-N87 (Gastric Cancer) | SCID | Intravenous (i.v.) | 1 mg/kg | Not specified | [6] |
| Antibody-Drug Conjugate (IgG(8)-EXA) | BT-474-SCID | SCID CB17 | Intravenous (i.v.) | 5, 10 mg/kg | Single dose | [7] |
| Antibody-Drug Conjugate (IgG(8)-EXA) | BT-474-SCID | SCID CB17 | Intravenous (i.v.) | 10 mg/kg | Two doses with a 3-day interval | [7] |
Experimental Protocols
Preparation of "this compound" for In Vivo Administration
A suggested protocol for preparing a suspended solution of a compound like "this compound" for oral or intraperitoneal injection is as follows[1]:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 3.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
It is recommended to prepare the working solution fresh on the day of use.
General Xenograft Tumor Model Protocol
This protocol is a general guideline and should be adapted based on the specific tumor cell line and research objectives.
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116, BT-474) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[5]
-
Tumor Inoculation:
-
Tumor Growth Monitoring:
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Administer "this compound" or vehicle control according to the determined dosage and schedule via the chosen route (e.g., i.p. or i.v.).
-
-
Efficacy and Toxicity Assessment:
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of "this compound".
-
Drug Administration: Administer a single dose of "this compound" to mice via the intended clinical route (e.g., i.v. or i.p.).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[8]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).[9][10]
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of Exatecan and its Analogs
Exatecan and its analogs are topoisomerase I inhibitors. The following diagram illustrates their mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 5. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for "Exatecan Analog 36" in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the application of "Exatecan analog 36" in organoid models have not been published. The following application notes and protocols are based on the known mechanism of its parent compound, Exatecan (DX-8951), a potent topoisomerase I inhibitor, and established methodologies for testing chemotherapeutic agents in patient-derived organoids (PDOs). Researchers should adapt and validate these protocols for their specific organoid models and experimental goals.
Introduction
"this compound" is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I.[1][2] Exatecan exerts its anticancer effects by trapping the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks and subsequent cell death in rapidly dividing cancer cells.[3][4] Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the genetic and phenotypic heterogeneity of the original tumor.[5][6] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic compounds like "this compound". These application notes provide a framework for utilizing "this compound" in cancer organoid models to evaluate its therapeutic potential.
Mechanism of Action: Topoisomerase I Inhibition
"this compound," like its parent compound, is presumed to function as a topoisomerase I inhibitor. Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] Camptothecin and its analogs, including Exatecan, bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This results in the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
As no specific data for "this compound" in organoid models is available, the following table is a template illustrating how to present such data. Researchers should populate this table with their experimentally derived values.
| Organoid Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Exatecan (Parent Compound) | IC50 (µM) of SN-38 (Reference Compound) |
| PDO-001 | Colorectal Cancer | Data to be determined | Data to be determined | Data to be determined |
| PDO-002 | Pancreatic Cancer | Data to be determined | Data to be determined | Data to be determined |
| PDO-003 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| PDO-004 | Ovarian Cancer | Data to be determined | Data to be determined | Data to be determined |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed protocols for the generation of patient-derived organoids and subsequent drug sensitivity screening. These are generalized protocols and may require optimization for specific cancer types.
Protocol 1: Generation of Patient-Derived Organoids (PDOs)
This protocol outlines the steps for establishing organoid cultures from fresh patient tumor tissue.
Caption: Workflow for generating patient-derived organoids.
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase IV, Dispase, DNase I in a basal medium)
-
Washing buffer (e.g., Advanced DMEM/F12 with 1% BSA)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the cancer type)
-
Sterile cell strainers (70-100 µm)
-
Culture plates
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with a washing buffer.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in a digestion buffer at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated.
-
Neutralize the digestion enzymes with a washing buffer.
-
-
Cell Isolation:
-
Pass the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the droplets to solidify at 37°C.
-
-
Organoid Culture:
-
Add the appropriate pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium every 2-3 days.
-
-
Passaging:
-
Once organoids are established, they can be passaged by mechanically or enzymatically dissociating them and re-plating in a fresh basement membrane matrix.
-
Protocol 2: Drug Sensitivity and Viability Assay
This protocol describes how to assess the sensitivity of established PDOs to "this compound".
Caption: Workflow for drug sensitivity screening in organoids.
Materials:
-
Established PDO cultures
-
"this compound" stock solution (dissolved in a suitable solvent like DMSO)
-
Organoid culture medium
-
384-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Preparation:
-
Harvest established PDOs and dissociate them into smaller fragments or single cells.
-
Count the organoid fragments or cells to ensure consistent seeding.
-
-
Seeding:
-
Resuspend the organoid fragments/cells in a basement membrane matrix and seed into 384-well plates.
-
Allow the matrix to solidify and add organoid culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of "this compound" in the organoid culture medium.
-
Add the drug dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C.
-
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-only controls.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The use of patient-derived organoids provides a clinically relevant platform for the preclinical evaluation of novel anticancer agents like "this compound". While direct studies are currently lacking, the protocols and framework provided here, based on the known mechanism of topoisomerase I inhibitors and established organoid methodologies, offer a robust starting point for researchers to investigate the efficacy of this compound. It is anticipated that such studies will yield valuable insights into its therapeutic potential across a range of cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Organoids technology in cancer research: from basic applications to advanced ex vivo models [frontiersin.org]
- 6. molecularpost.altervista.org [molecularpost.altervista.org]
Application Notes and Protocols for the Conjugation of Exatecan Analog 36 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan and its analogs are potent inhibitors of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] This mechanism of action makes them highly effective cytotoxic agents for cancer therapy. "Exatecan analog 36" is a commercially available derivative of Exatecan, intended for use as a toxin component in the preparation of Antibody-Drug Conjugates (ADCs).[1][3][4] ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic drugs to cancer cells by linking them to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen.
This document provides detailed application notes and protocols for the conjugation of this compound to monoclonal antibodies. The methodologies described are based on established procedures for Exatecan and its derivatives, such as DXd, and are expected to be largely applicable to this compound.[5][6] These protocols cover the conjugation process, purification of the resulting ADC, and methods for characterization.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its analogs exert their cytotoxic effect by stabilizing the covalent complex between topoisomerase I (Top1) and DNA.[2] This stabilization prevents the re-ligation of the single-strand breaks created by Top1 to relieve torsional stress during DNA replication and transcription. The persistence of these single-strand breaks leads to the formation of double-strand DNA breaks upon collision with the replication fork, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data for Exatecan-based ADCs from various studies. This data can be used as a reference for expected outcomes when working with this compound.
Table 1: In Vitro Cytotoxicity of Exatecan and its ADCs
| Cell Line | Target Antigen | ADC Format | DAR | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | IgG(8)-EXA | ~8 | 0.41 ± 0.05 | [8] |
| MDA-MB-468 | HER2-negative | IgG(8)-EXA | ~8 | > 30 | [8] |
| SK-BR-3 | HER2 | T-DXd (Deruxtecan) | ~8 | 0.04 ± 0.01 | [8] |
| NCI-N87 | HER2 | Tra-Exa-PSAR10 | 8 | Potent (low nM) | [][10] |
| MOLT-4 | - | Free Exatecan | - | pM range | [11][12] |
| CCRF-CEM | - | Free Exatecan | - | pM range | [11][12] |
| DU145 | - | Free Exatecan | - | pM range | [11][12] |
| DMS114 | - | Free Exatecan | - | pM range | [11][12] |
Table 2: Pharmacokinetic Parameters of Exatecan-based ADCs
| ADC | Animal Model | Dose | t1/2 (hours) | Key Finding | Reference |
| PEG40kDa-Exa | Mouse | 40 µmol/kg | ~25 (released Exa) | Slow release of free Exatecan | [7][13] |
| IgG(8)-EXA | Mouse | - | - | Favorable PK profile comparable to T-DXd | [8] |
| Tra-Exa-PSAR10 | - | - | - | Pharmacokinetic profile similar to unconjugated antibody | [][14] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimide-activated Exatecan analog to a monoclonal antibody via surface-exposed thiols generated from the reduction of interchain disulfide bonds. A commercially available kit from CellMosaic® provides reagents for a similar process.[6][15]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated this compound
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification column (e.g., SEC, HIC)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)
Workflow:
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction:
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The molar excess of TCEP will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 1.5 to 3 times the desired DAR.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted thiols on the antibody, add a quenching reagent such as N-acetylcysteine in a 2-fold molar excess over the initial amount of drug-linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[][16][17][18][19]
-
For SEC, use a desalting column equilibrated with the final formulation buffer.
-
For HIC, a salt gradient is used to separate ADC species with different DARs.[16][17]
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Concentration: Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength for Exatecan (around 370 nm). Alternatively, HIC or mass spectrometry can provide a more accurate DAR value.
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
In vitro Cytotoxicity: Perform cell-based assays using antigen-positive and antigen-negative cell lines to confirm the potency and specificity of the ADC.
-
Protocol 2: In Vitro Cytotoxicity Assay
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
Free this compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the assay (typically 2,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The conjugation of this compound to monoclonal antibodies offers a promising strategy for the development of novel ADCs for targeted cancer therapy. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to successfully produce and evaluate these next-generation biotherapeutics. Careful optimization of the conjugation and purification steps is crucial to obtain a homogeneous ADC with a desired DAR and favorable pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | Exatecan同系物 | MCE [medchemexpress.cn]
- 5. mascogroup.com [mascogroup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 11. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
Application Notes and Protocols for Exatecan Analog 36 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Exatecan analog 36 and its related compounds in preclinical xenograft models. Due to the limited publicly available data specifically for "this compound," this document leverages information from studies on Exatecan and its derivatives, which are structurally and functionally similar. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo efficacy studies.
Introduction
Exatecan and its analogs are potent inhibitors of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][4] This mechanism of action makes them promising candidates for cancer therapy, particularly as payloads in antibody-drug conjugates (ADCs).[5][6]
Data Presentation: Efficacy of Exatecan and its Analogs in Xenograft Models
The following table summarizes quantitative data from various preclinical studies involving Exatecan and its derivatives in different xenograft models. This data provides a comparative look at dosing regimens and their anti-tumor efficacy.
| Compound/Analog | Cancer Cell Line | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| PEG-Exatecan | MX-1 (BRCA1-deficient) | SCID Mice | Single 10 µmol/kg IP injection | Complete tumor growth suppression for over 40 days.[4][7] | [4][7] |
| PEG-Exatecan | MX-1 (BRCA1-deficient) | SCID Mice | Single 2.5 µmol/kg IP injection with talazoparib (PARP inhibitor) | Significant tumor regression, demonstrating strong synergy. | [4] |
| CBX-12 (pH-sensitive peptide-exatecan conjugate) | MDA-MB-231 | Athymic Nude Mice | 2.5, 5, 10, or 20 mg/kg IP | Dose-dependent tumor growth suppression. | [8] |
| Unconjugated Exatecan | MDA-MB-231 | Athymic Nude Mice | 1.15 or 2.3 mg/kg IP | Tumor growth suppression, but severe morbidity at 2.3 mg/kg leading to euthanasia.[8] | [8] |
| FK002-exatecan (ADC) | NSCLC Patient-Derived Xenograft (PDX) | N/A | 10 mg/kg, once per week | Remarkable reduction in tumor growth compared to control.[9] | [9] |
| Exatecan Mesylate (DX-8951f) | BxPC-3 (Pancreatic) | N/A | 15 and 25 mg/kg IV | Highly inhibited primary tumor growth and metastasis.[10] | [10] |
| Trastuzumab-Exatecan Derivative ADC | HER2-positive breast carcinoma | Mice | N/A | Superior cytotoxicity and efficacy in a trastuzumab-resistant model.[6] | [6] |
Experimental Protocols
The following protocols are synthesized from various sources to provide a detailed methodology for conducting xenograft studies with Exatecan analogs.
Cell Line Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines for your study (e.g., MDA-MB-231 for breast cancer, NCI-N87 for gastric cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be above 90%.
-
Cell Suspension: Resuspend the final cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.[11] Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Animal Models: Commonly used models include athymic nude mice or SCID (Severe Combined Immunodeficient) mice, which are incapable of mounting an adaptive immune response against human tumor cells.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation, ketamine/xylazine injection).
-
Shave the area for injection (typically the flank).
-
Inject the prepared cell suspension (e.g., 100-200 µL) subcutaneously into the flank of the mouse using a 23-25 gauge needle.[11]
-
Monitor the mice regularly for tumor growth.
-
Drug Formulation and Administration
-
Formulation of this compound:
-
Note: Specific solubility and formulation details for "this compound" are not widely published. The following is a general protocol for similar compounds.
-
Prepare a stock solution of the Exatecan analog in a suitable solvent like dimethyl sulfoxide (DMSO).[8]
-
For intraperitoneal (IP) injection, the DMSO stock can be further diluted in a vehicle such as a solution of 5% mannitol in citrate buffer.[8]
-
A formulation for Exatecan has also been described as a suspension in a vehicle containing PEG300, Tween-80, and saline.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the formulated Exatecan analog or vehicle control to the mice via the chosen route (e.g., intraperitoneal, intravenous). The volume of injection should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight and Health Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined size, or if the tumor becomes ulcerated, or if the animal shows signs of significant distress.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
Signaling Pathway of Exatecan Analogs
Caption: Mechanism of action of this compound.
Experimental Workflow for Xenograft Studies
Caption: Experimental workflow for xenograft efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Exatecan Analog 36 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known properties of the potent topoisomerase I inhibitor, Exatecan. "Exatecan analog 36" is described as an analog of Exatecan; however, specific experimental data for this particular analog is not publicly available.[1] The provided methodologies and data should therefore be considered as a representative guide. Researchers are strongly advised to perform their own optimization and validation experiments for this compound.
Introduction
Exatecan and its analogs are potent, semi-synthetic, water-soluble derivatives of camptothecin that exhibit strong anti-neoplastic activity.[2][3][4] They function as inhibitors of DNA topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[5][6][7] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[5][6][7]
Exatecan has demonstrated significantly greater potency than other camptothecin derivatives like SN-38 and topotecan in various cancer cell lines.[2] This superior activity makes its analogs, such as this compound, promising candidates for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents and for use as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][8] These application notes provide detailed protocols for utilizing this compound in common HTS assays.
Data Presentation
The following tables summarize the cytotoxic activity of the parent compound, Exatecan, across a range of human cancer cell lines. This data is provided to offer a comparative baseline for the expected potency of its analogs.
Table 1: Cytotoxicity of Exatecan (GI50 Values)
| Cell Line Type | Mean GI50 (ng/mL) |
| Breast Cancer | 2.02[2][5][9] |
| Colon Cancer | 2.92[2][5][9] |
| Stomach Cancer | 1.53[2][5][9] |
| Lung Cancer | 0.877[2][5][9] |
| PC-6 (Lung) | 0.186[5][9] |
| PC-6/SN2-5 (SN-38 resistant) | 0.395[5][9] |
Table 2: Cytotoxicity of Exatecan (IC50 Values)
| Cell Line | IC50 (nM) | 95% Confidence Interval (nM) |
| MOLT-4 (Leukemia) | 0.23 | 0.19 - 0.28 |
| CCRF-CEM (Leukemia) | 0.11 | 0.09 - 0.14 |
| DMS114 (Small Cell Lung Cancer) | 0.06 | 0.05 - 0.08 |
| DU145 (Prostate Cancer) | 0.26 | 0.21 - 0.32 |
Data for Table 2 was obtained from a study comparing Exatecan to other TOP1 inhibitors after 72 hours of treatment.[10]
Signaling Pathway
This compound, as an analog of Exatecan, is expected to follow the same mechanism of action. The diagram below illustrates the signaling pathway leading to apoptosis following inhibition of Topoisomerase I.
Caption: Mechanism of action for this compound.
Experimental Protocols
High-Throughput Cell Viability Assay (ATP-Based)
This protocol is designed for screening the cytotoxic effects of this compound in a 384-well format using a commercially available ATP-based luminescence assay kit.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well white, clear-bottom tissue culture-treated plates
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminescence-capable plate reader
-
Multichannel pipette or automated liquid handler
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density (optimized for logarithmic growth over the assay period).
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete medium from the stock solution.
-
Add 5 µL of the diluted compound to the corresponding wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell controls (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 30 µL of the assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell controls) from all other readings.
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. inspiralis.com [inspiralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exatecan Analog 36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan analog 36 is a derivative of Exatecan (DX-8951), a potent, water-soluble, semi-synthetic analog of camptothecin.[1] Like its parent compound, this compound is a topoisomerase I (TOP1) inhibitor.[1] These compounds exert their cytotoxic effects by trapping the TOP1-DNA cleavage complex, which leads to single-strand DNA breaks, replication fork collapse, and ultimately, apoptotic cell death in rapidly dividing cancer cells.[2][3] Exatecan has demonstrated greater potency than other camptothecin analogs like topotecan and SN-38, the active metabolite of irinotecan.[4] This document provides detailed information on cell lines sensitive to Exatecan, protocols for key experiments, and diagrams of the relevant biological pathways and experimental workflows. Given the limited specific data on "this compound," the following information is based on studies conducted with Exatecan (DX-8951), with the expectation of a similar biological profile for its analog.
Sensitive Cell Lines
Exatecan has shown significant cytotoxic activity across a broad range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for various cancer types.
Table 1: Mean GI50 Values of Exatecan Mesylate (DX-8951f) in Various Cancer Cell Lines [5][6][7]
| Cancer Type | Mean GI50 (ng/mL) |
| Lung Cancer | 0.877 |
| Stomach Cancer | 1.53 |
| Breast Cancer | 2.02 |
| Colon Cancer | 2.92 |
Table 2: Cytotoxic Activity of Exatecan Mesylate (DX-8951f) in Specific Cancer Cell Lines [5][6][7][8]
| Cell Line | Cancer Type | GI50 (ng/mL) |
| PC-6 | Lung Carcinoma | 0.186 |
| PC-6/SN2-5 (SN-38 resistant) | Lung Carcinoma | 0.395 |
Table 3: IC50 Values of Exatecan in Various Cancer Cell Lines [2][9]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.25 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.28 |
| DMS114 | Small Cell Lung Cancer | 0.29 |
| DU145 | Prostate Cancer | 0.44 |
Signaling Pathway
This compound, as a topoisomerase I inhibitor, triggers a cascade of events culminating in apoptosis. The binding of the drug stabilizes the covalent complex between TOP1 and DNA, preventing the re-ligation of the single-strand break.[3] This leads to an accumulation of DNA damage, which can activate DNA damage response pathways, such as the ATR/CHK1 pathway, and ultimately lead to the cleavage of PARP1 and caspase-3, executing the apoptotic program.[10]
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from studies measuring the cytotoxicity of Exatecan.[2][9][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
This compound
-
DMSO (for drug dilution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Caption: Experimental workflow for the Cell Viability Assay.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
This protocol is for the detection of TOP1-DNA covalent complexes and is based on a modified RADAR assay used in Exatecan studies.[2][12][13]
Objective: To quantify the amount of TOP1 covalently bound to DNA following treatment with this compound.
Materials:
-
DU145 cells (or other sensitive cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
DNAzol® reagent (Invitrogen)
-
Ethanol (200 proof and 75%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sonicator
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Anti-Topoisomerase I antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat 1 x 10^6 DU145 cells with the desired concentrations of this compound for 30 minutes. Include an untreated control.
-
Wash the cells with PBS.
-
Lyse the cells by adding 600 µL of DNAzol®.
-
-
DNA Precipitation:
-
Precipitate the nucleic acids by adding 300 µL of 200 proof ethanol and centrifuging at 14,000 rpm.
-
Wash the pellet with 75% ethanol.
-
-
Sample Preparation:
-
Resuspend the nucleic acid pellet in 200 µL of TE buffer.
-
Heat the samples at 65°C for 15 minutes.
-
Shear the DNA by sonication (e.g., 40% output, 10-second pulse, 10-second rest, for four cycles).
-
Quantify the DNA concentration.
-
-
Slot Blotting:
-
Load equal amounts of DNA (e.g., 1-2 µg) per sample onto a nitrocellulose membrane using a slot blot apparatus.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Topoisomerase I overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software such as ImageJ.
-
Normalize the signal to the amount of DNA loaded.
-
Caption: Experimental workflow for the RADAR Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A rapid and sensitive assay for DNA–protein covalent complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
Troubleshooting & Optimization
"Exatecan analog 36" solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan analog 36, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 3.33 mg/mL, which corresponds to a concentration of 7.94 mM.[1][2][3] To achieve this, assistance with ultrasonication and gentle warming (not exceeding 60°C) may be necessary.[1][2][3]
Q2: I am having trouble dissolving this compound in DMSO, even at the specified concentration. What could be the issue?
A2: A primary factor affecting the solubility of this compound is the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO can significantly reduce the solubility of the compound.[1][2][3] Always use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing your stock solutions.
Q3: My this compound in DMSO stock solution precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a DMSO-concentrated stock of a hydrophobic compound into an aqueous buffer or medium. The dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, you can try several strategies:
-
Optimize the final DMSO concentration: Determine the highest percentage of DMSO your cells or assay can tolerate without affecting the experimental outcome (typically between 0.1% and 1%). A higher final DMSO concentration in your working solution can help maintain solubility.
-
Use a multi-step dilution: Instead of a direct large dilution, try a serial dilution approach. For instance, first, dilute the DMSO stock into a small volume of a co-solvent like PEG300, and then introduce this intermediate solution into the final aqueous medium.[2]
-
Incorporate surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.05%), to your final assay buffer can help to keep the compound in solution.[2][4]
Q4: What is the mechanism of action for this compound?
A4: this compound is an analog of Exatecan (DX-8951).[1][2] Exatecan is a potent inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][5][6] By inhibiting topoisomerase I, Exatecan and its analogs lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[6]
Troubleshooting Guide
Issue: Incomplete Dissolution of this compound in DMSO
| Potential Cause | Recommended Solution |
| Hygroscopic DMSO | Use a new, unopened bottle of anhydrous, high-purity DMSO.[1][2][3] Store DMSO properly to minimize moisture absorption. |
| Insufficient Sonication/Warming | Sonicate the solution in a water bath for short intervals. Gently warm the solution to a temperature not exceeding 60°C.[1][2][3] |
| Concentration Exceeds Solubility Limit | Do not exceed the maximum solubility of 3.33 mg/mL (7.94 mM).[1][2][3] If a higher concentration is required, consider alternative formulation strategies. |
Issue: Precipitation Upon Dilution into Aqueous Media
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Increase the percentage of DMSO in the final working solution, if tolerated by the experimental system. |
| Rapid Change in Solvent Polarity | Perform a stepwise dilution. Consider using a co-solvent system. A suggested protocol involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding the aqueous saline solution.[2] |
| Compound Aggregation | The use of surfactants like Tween-20 or Triton X-100 in the assay buffer can help prevent aggregation.[4] |
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Solubility in DMSO | 3.33 | mg/mL | Requires sonication and warming to <60°C.[1][2][3] |
| Molar Solubility in DMSO | 7.94 | mM | Calculated based on a molecular weight of 419.45 g/mol . |
| Topoisomerase I Inhibition (Exatecan) | 2.2 | µM | IC50 value for the parent compound, Exatecan.[1][2] |
Experimental Protocols
Protocol for Preparing a 3.33 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Water bath sonicator
-
Heating block or water bath set to 60°C
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 3.33 mg/mL.
-
Vortex the tube briefly to initially mix the powder and solvent.
-
Place the tube in a water bath sonicator and sonicate for 5-10 minutes. Check for dissolution.
-
If the compound is not fully dissolved, place the tube in a heating block or water bath at a temperature not exceeding 60°C for 5-minute intervals.
-
Alternate between gentle warming and sonication until the compound is completely dissolved, resulting in a clear solution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Visualizations
Caption: Workflow for Solubilizing this compound in DMSO.
Caption: Mechanism of Action for Topoisomerase I Inhibitors.
References
- 1. This compound | Exatecan同系物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Optimizing "Exatecan analog 36" concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Exatecan analog 36" for in vitro studies, with a specific focus on the accurate determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I (TOP1).[1] Its primary mechanism of action involves the stabilization of the TOP1-DNA cleavage complex. This trapping of the enzyme-DNA intermediate obstructs the normal DNA replication and transcription processes, leading to the accumulation of DNA single- and double-strand breaks, ultimately triggering programmed cell death (apoptosis).[2]
Q2: What is the typical IC50 range for Exatecan and its analogs in cancer cell lines?
The IC50 values for Exatecan and its analogs can vary significantly depending on the cancer cell line and the specific assay conditions. However, Exatecan has been shown to be highly potent, with IC50 values often in the sub-nanomolar to low nanomolar range. For instance, free exatecan has demonstrated potent growth inhibition in SK-BR-3 and MDA-MB-468 breast cancer cell lines with IC50 values in the sub-nanomolar range.[3][4] In other cancer cell lines such as MOLT-4, CCRF-CEM, DU145, and DMS114, the IC50 values for exatecan were found to be in the picomolar range.[2]
Q3: How should I dissolve and store this compound?
For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Q4: What cell viability assay is recommended for determining the IC50 of this compound?
A common and reliable method for determining cell viability and calculating the IC50 of topoisomerase inhibitors like this compound is the CellTiter-Glo® Luminescent Cell Viability Assay.[2] This assay measures ATP levels, which is a key indicator of metabolically active cells. Other colorimetric assays like the MTT assay can also be used.
Experimental Protocols
Detailed Protocol for IC50 Determination using CellTiter-Glo® Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in adherent or suspension cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multilabel microplate reader capable of measuring luminescence
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of approximately 2,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from 1 pM to 10 µM) to determine the approximate IC50.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 50 µL of the CellTiter-Glo® reagent to each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Exatecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (CI) |
| MOLT-4 | Acute Leukemia | 0.12 | 0.10 - 0.15 |
| CCRF-CEM | Acute Leukemia | 0.08 | 0.06 - 0.10 |
| DMS114 | Small Cell Lung Cancer | 0.15 | 0.12 - 0.19 |
| DU145 | Prostate Cancer | 0.25 | 0.20 - 0.31 |
| SK-BR-3 | Breast Cancer | Sub-nanomolar | Not specified |
| MDA-MB-468 | Breast Cancer | Sub-nanomolar | Not specified |
| Data for MOLT-4, CCRF-CEM, DMS114, and DU145 are from a study where cell viability was measured after 72 hours of treatment using the CellTiter-Glo assay.[2][6] Data for SK-BR-3 and MDA-MB-468 are from a study where potent growth inhibition was observed at sub-nanomolar concentrations.[3][4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure thorough mixing of the cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and practice consistent pipetting technique. |
| No dose-dependent inhibition observed | - Incorrect concentration range of the compound- Compound instability or precipitation- Cell line is resistant to the compound | - Perform a broader range of serial dilutions.- Visually inspect the compound dilutions for any precipitation. Ensure proper storage of the stock solution.- Verify the sensitivity of the cell line to other topoisomerase I inhibitors. |
| IC50 values are significantly different from expected | - Variation in cell passage number- Mycoplasma contamination- Differences in assay incubation time | - Use cells within a consistent and low passage number range.- Regularly test cell cultures for mycoplasma contamination.- Adhere strictly to the optimized incubation time. |
| Low signal or high background in the viability assay | - Low cell number- Reagent degradation- Incompatible plate type | - Optimize the initial cell seeding density.- Ensure the viability assay reagent is stored correctly and not expired.- Use white plates for luminescence assays to maximize signal. |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
"Exatecan analog 36" degradation and storage conditions
Welcome to the technical support center for Exatecan analog 36. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a derivative of the camptothecin family, is the hydrolysis of its E-lactone ring.[1][2] This reaction is pH-dependent and reversible, resulting in an equilibrium between the active lactone form and the inactive carboxylate form.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of the active lactone form of this compound is highly dependent on pH.
-
Acidic conditions (pH < 5.5): The equilibrium favors the closed, active lactone form.[2]
-
Neutral to alkaline conditions (pH > 7.0): The equilibrium shifts towards the open, inactive carboxylate form.[1][2] At physiological pH (around 7.4), the lactone ring is prone to hydrolysis.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 1 year |
| -20°C | 1 month |
Data sourced from multiple supplier recommendations.[3][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Can I use a stock solution of this compound that has been stored for a short period at 4°C?
A4: For short-term use within one week, aliquots of a stock solution in DMSO can be stored at 4°C. However, for longer-term storage, it is highly recommended to store aliquots at -80°C.
Q5: Is this compound sensitive to light?
A5: Yes, camptothecin and its analogs can be susceptible to photodegradation.[5] It is recommended to protect solutions of this compound from light to prevent the formation of degradation products.
Troubleshooting Guides
Problem 1: I am observing lower than expected potency or inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound due to hydrolysis of the lactone ring in your culture medium (typically at physiological pH).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution just before use.
-
Minimize Incubation Time at Physiological pH: If possible, minimize the time the compound is in the culture medium before and during the assay.
-
pH of Stock Solution: Ensure your stock solution is prepared in an appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your assay medium is low (typically ≤0.1%) to avoid pH shifts.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, perform an analytical check using HPLC to verify the presence of the active lactone form.
-
Problem 2: I see a precipitate in my stock solution after thawing.
-
Possible Cause: The solubility of this compound may be limited in certain solvents, and precipitation can occur at lower temperatures.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the vial to room temperature and use sonication to aid in redissolving the compound.
-
Solvent Choice: Ensure you are using a suitable solvent as recommended by the supplier (e.g., DMSO).
-
Concentration: Check if the concentration of your stock solution exceeds the solubility limit of the compound in the chosen solvent.
-
Problem 3: My analytical results (e.g., by HPLC) show multiple peaks when I expect a single peak for this compound.
-
Possible Cause: The presence of the carboxylate form due to lactone hydrolysis or other degradation products.
-
Troubleshooting Steps:
-
Acidify Sample: To confirm the presence of the carboxylate form, acidify a small aliquot of your sample (e.g., with a low concentration of HCl) to drive the equilibrium back to the lactone form. The peak corresponding to the carboxylate form should decrease, while the lactone peak increases.
-
Review Sample Handling: Ensure that your samples for analysis are handled to minimize degradation. For example, keep them at a low temperature and protected from light. The mobile phase for HPLC analysis is often acidic to ensure the compound is in its lactone form.[6][7]
-
Consider Other Degradants: If additional peaks are present that do not correspond to the lactone or carboxylate forms, consider the possibility of photodegradation or oxidative degradation, especially if the sample was exposed to light or oxidizing conditions.
-
Data Presentation
Table 1: Representative pH-Dependent Stability of Camptothecin Analogs
The following table provides an example of the expected stability profile of a camptothecin analog like this compound at 37°C. Actual degradation rates for a specific analog may vary.
| pH | Time (hours) | % Lactone Form Remaining (approx.) |
| 5.0 | 24 | >95% |
| 7.4 | 2 | ~50% |
| 7.4 | 10 | <15% |
| 8.5 | 1 | <20% |
This table is illustrative and based on the known behavior of camptothecin and its derivatives.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize the solution and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid powder of this compound at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 48 hours.
-
Keep a control sample in the dark.
-
Dilute both solutions for HPLC analysis.
-
-
HPLC Analysis:
Visualizations
Caption: Primary degradation and metabolic pathways for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Mechanism of action of the active lactone form of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Urinary metabolites of DX-8951, a novel camptothecin analog, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 8. Phase I and pharmacological study of a new camptothecin derivative, exatecan mesylate (DX-8951f), infused over 30 minutes every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
"Exatecan analog 36" off-target effects in cellular assays
Welcome to the technical support center for Exatecan analog 36. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your cellular assays involving this compound.
Disclaimer: "this compound" is an analog of Exatecan (DX-8951).[1][2] Specific data on the off-target effects of "this compound" is limited. The information provided here is based on the known activities of Exatecan and other topoisomerase I inhibitors of the camptothecin class.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Exatecan and its analogs?
Exatecan is a potent, water-soluble derivative of camptothecin that functions as a DNA topoisomerase I (TOP1) inhibitor.[3][6] It stabilizes the covalent complex between TOP1 and DNA, which prevents the re-ligation of single-strand breaks.[4][5] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in rapidly dividing cancer cells.[4][5]
Q2: What are the expected on-target effects of this compound in cellular assays?
The primary on-target effects you should observe are related to its TOP1 inhibition:
-
Increased TOP1-DNA covalent complexes (TOP1cc): This is a direct indicator of target engagement.
-
DNA damage response: Activation of pathways involving proteins like ATR and the phosphorylation of histone H2AX (γH2AX).
-
Cell cycle arrest: Typically in the S and G2/M phases.[7]
-
Induction of apoptosis: As a result of extensive DNA damage.[3][4][5]
Q3: What are the potential off-target effects or general toxicities associated with topoisomerase I inhibitors like this compound?
While specific off-target molecular interactions for Exatecan are not extensively documented, the general toxicities observed for topoisomerase I inhibitors in preclinical and clinical settings include:
-
Gastrointestinal toxicity (diarrhea, nausea)[8]
-
Generation of oxidative stress through the production of free radicals.[8]
-
Inflammation of epithelial tissues.[8]
It is important to note that when used as a payload in an Antibody-Drug Conjugate (ADC), the goal is to minimize these systemic off-target effects by targeting the cytotoxic agent to specific cells.[9]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line.
-
Possible Cause 1: Drug Solubility and Stability.
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Tip: Some cell lines may exhibit resistance to topoisomerase I inhibitors. This can be due to mechanisms such as high expression of efflux pumps (e.g., ABCG2/P-gp).[10] Consider using a positive control cell line known to be sensitive to camptothecins.
-
-
Possible Cause 3: Assay Duration.
-
Troubleshooting Tip: The cytotoxic effects of TOP1 inhibitors are often cell cycle-dependent and may require longer incubation times to manifest. For cytotoxicity assays, an incubation period of 72 hours or longer is common.
-
Issue 2: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Troubleshooting Tip: Ensure accurate and consistent pipetting of the compound. Prepare a master mix of your media containing the final drug concentration to add to your assay plates, rather than adding small volumes of a concentrated stock directly to each well.
-
-
Possible Cause 2: Cell Plating Density.
-
Troubleshooting Tip: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure your cells are evenly suspended before plating and that the density is optimized for the duration of the assay to avoid overgrowth in the control wells.
-
Issue 3: How can I confirm that the observed cell death is due to on-target TOP1 inhibition?
-
Troubleshooting Tip: Perform a TOP1 cleavage complex (TOP1cc) assay, such as the RADAR assay.[10][11] A dose-dependent increase in TOP1cc formation would confirm that the compound is engaging its intended target. You can also assess downstream markers of the DNA damage response, such as γH2AX staining.
Quantitative Data Summary
The following tables summarize the reported cytotoxic potency of Exatecan against various cancer cell lines. This data can serve as a reference for expected potency.
Table 1: Cytotoxicity of Exatecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Leukemia | < 1 |
| CCRF-CEM | Acute Leukemia | < 1 |
| DU145 | Prostate Cancer | < 1 |
| DMS114 | Small Cell Lung Cancer | < 1 |
Data extracted from a study comparing Exatecan to other TOP1 inhibitors, where it was found to be 10 to 50 times more potent than SN-38.[11]
Table 2: Growth Inhibition (GI50) of Exatecan Mesylate
| Cell Line | GI50 (ng/mL) |
| PC-6 | 0.186 |
| PC-6/SN2-5 (Resistant) | 0.395 |
This data demonstrates the potent anti-proliferative activity of Exatecan.[6]
Experimental Protocols
1. Cellular TOP1-DNA Cleavage Complex (TOP1cc) Detection (RADAR Assay)
This protocol is adapted from methodologies used to assess TOP1 inhibitors.[10][11]
-
Cell Treatment: Plate 1x10^6 cells and treat with varying concentrations of this compound for 30 minutes.
-
Cell Lysis: Wash cells with PBS and lyse with 600 µL of DNAzol.
-
DNA Precipitation: Precipitate nucleic acids with 300 µL of ethanol. Centrifuge at 14,000 rpm to pellet.
-
Washing: Wash the pellet with 75% ethanol.
-
Resuspension: Resuspend the nucleic acid pellet in 200 µL of TE buffer.
-
Western Blotting: Load the samples onto an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with a primary antibody against TOP1. The amount of TOP1 detected corresponds to the amount of TOP1 covalently trapped on the DNA.
2. Cytotoxicity Assay (CCK-8)
This is a general protocol for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 6. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving "Exatecan Analog 36" Delivery to Tumor Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of "Exatecan analog 36" to tumor cells.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the development and application of "this compound"-based therapies, particularly in the context of Antibody-Drug Conjugates (ADCs).
1.1 Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
-
Question: We are experiencing low and inconsistent drug-to-antibody ratios (DAR) during the conjugation of "this compound" to our antibody. What are the potential causes and solutions?
-
Answer: Low DAR is a common challenge, often stemming from the hydrophobic nature of exatecan analogs.[1][2][3] Several factors can contribute to this issue:
-
Hydrophobicity-Induced Aggregation: The hydrophobicity of the exatecan payload can cause the ADC to aggregate during conjugation, reducing the number of available conjugation sites and leading to lower DARs.[1][3][4]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the concentration of reactants can significantly impact conjugation efficiency.
-
Linker Chemistry: The choice of linker can influence the efficiency of the conjugation reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and molar ratios of the antibody, linker, and "this compound" to identify the optimal conditions for your specific system.
-
Incorporate Hydrophilic Linkers: To counteract the hydrophobicity of the payload, consider using linkers containing hydrophilic moieties such as polyethylene glycol (PEG) or polysarcosine.[1][5][6] These can improve solubility and reduce aggregation, leading to higher and more consistent DARs.[1][3]
-
Alternative Conjugation Strategies: Explore different conjugation chemistries that may be more efficient for your specific antibody and linker-payload combination.
-
1.2 ADC Instability and Premature Drug Release
-
Question: Our "this compound"-ADC shows instability in plasma, leading to premature release of the payload. How can we improve its stability?
-
Answer: Premature drug release is a critical issue that can lead to off-target toxicity and reduced efficacy.[7][] The primary cause is often the instability of the linker in the bloodstream.
Troubleshooting Steps:
-
Linker Selection: The choice of linker is paramount for in vivo stability. Consider using more stable linker technologies, such as those with enzyme-cleavable sequences that are specifically designed to be cleaved within the tumor microenvironment or inside the target cell.[1][4] Glucuronide-based linkers, for example, can offer enhanced plasma stability.[1]
-
Hydrophilic Shielding: Incorporating hydrophilic components into the linker design, such as PEG or polysarcosine, can shield the linker from premature cleavage in the plasma.[1][6]
-
Stability Assays: Conduct thorough in vitro stability studies in plasma from different species (e.g., mouse, rat, human) to assess linker stability before moving to in vivo experiments.
-
1.3 Off-Target Toxicity
-
Question: We are observing significant off-target toxicity in our in vivo studies with an "this compound"-ADC. What are the potential mechanisms and how can we mitigate them?
-
Answer: Off-target toxicity is a major hurdle in ADC development and can arise from several factors.[7][]
-
Premature Payload Release: As discussed above, unstable linkers can release the highly potent "this compound" into systemic circulation, causing damage to healthy tissues.[7]
-
Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, leading to non-specific uptake of the ADC and subsequent toxicity.[4][9]
-
Antigen Expression on Healthy Tissues: The target antigen for your antibody may be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity.
Troubleshooting Steps:
-
Enhance Linker Stability: Employ the strategies mentioned in the previous section to ensure the payload is only released at the tumor site.
-
Engineer the Fc Region: Consider engineering the Fc region of your antibody to reduce its binding to Fc receptors, thereby minimizing non-specific uptake.
-
Thorough Target Validation: Conduct comprehensive expression profiling of your target antigen to ensure it is highly and selectively expressed on tumor cells with minimal expression on healthy tissues.
-
Dose Optimization: Carefully titrate the dose of your ADC to find a therapeutic window that maximizes anti-tumor activity while minimizing toxicity.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 General Properties and Mechanism
-
What is "this compound" and what is its mechanism of action? "this compound" is an analog of Exatecan (DX-8951), a potent synthetic derivative of camptothecin.[10] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1).[10] By binding to the TOP1-DNA complex, it prevents the re-ligation of single-strand DNA breaks that occur during DNA replication, leading to the accumulation of double-strand DNA breaks and ultimately, apoptotic cell death.[11][12]
-
Why is targeted delivery of "this compound" necessary? While highly potent against cancer cells, exatecan and its analogs can cause significant systemic toxicity if administered as free drugs.[13] Targeted delivery systems, such as ADCs, are designed to selectively deliver the cytotoxic payload to tumor cells, thereby increasing the therapeutic index and reducing side effects.[7][13]
2.2 Experimental Design and Protocols
-
What are some key considerations when designing an in vivo efficacy study for an "this compound"-ADC?
-
Xenograft Model Selection: Choose a relevant cancer cell line that expresses the target antigen of your ADC and has been shown to be sensitive to exatecan.
-
Dosing Regimen: Determine the optimal dose and schedule based on preliminary in vitro cytotoxicity data and maximum tolerated dose (MTD) studies.
-
Control Groups: Include appropriate control groups, such as a vehicle control, an unconjugated antibody control, and a non-targeted ADC control, to demonstrate the specificity and efficacy of your ADC.
-
Endpoint Measurement: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
-
How do I perform a cytotoxicity assay to evaluate my "this compound" conjugate? A common method is to use a colorimetric or fluorometric cell viability assay. A general protocol is as follows:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your "this compound" conjugate and add them to the cells.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add a viability reagent such as resazurin or CellTiter-Glo®.
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5][14]
-
Section 3: Quantitative Data
Table 1: In Vitro Cytotoxicity of Exatecan and its Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation(s) |
| MOLT-4 | Acute Leukemia | Exatecan | 0.09 | [13][15] |
| CCRF-CEM | Acute Leukemia | Exatecan | 0.13 | [13][15] |
| DU145 | Prostate Cancer | Exatecan | 0.23 | [13][15] |
| DMS114 | Small Cell Lung Cancer | Exatecan | 0.15 | [13][15] |
| SK-BR-3 | Breast Cancer | Exatecan | Subnanomolar | [3][4] |
| NCI-N87 | Gastric Cancer | Exatecan | Subnanomolar | [1] |
| BT-474 | Breast Cancer | IgG(8)-EXA (ADC) | Not specified, potent | [3] |
Table 2: In Vivo Efficacy of Exatecan-Based Conjugates in Xenograft Models
| Xenograft Model | Treatment | Dose | Outcome | Citation(s) |
| NCI-N87 | Trastuzumab-LP5 DAR8 | 0.25, 0.5, 1, 2 mg/kg (single dose) | Superior efficacy over Enhertu | [5][14] |
| BT-474 | IgG(8)-EXA (ADC) | 5 or 10 mg/kg (single or double dose) | Significant tumor growth inhibition | [3] |
| NCI-N87 | Tra-Exa-PSAR10 (ADC) | 1 mg/kg (single dose) | Outperformed DS-8201a (Enhertu) | [1][6] |
| MX-1 (BRCA1-deficient) | PEG-Exa | 10 µmol/kg (single dose) | Complete tumor growth suppression for >40 days | [16] |
Section 4: Experimental Protocols
4.1 General Protocol for ADC Synthesis (Cysteine-Based Conjugation)
This protocol provides a general guideline for conjugating a maleimide-containing linker-drug to an antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a specific molar excess.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the maleimide-activated "this compound" linker-drug in a compatible organic solvent (e.g., DMSO).
-
Add the linker-drug solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature, gentle agitation) for a set duration.
-
-
Purification:
-
Remove unconjugated linker-drug and other impurities using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the DAR using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity and purity of the ADC.
-
4.2 Protocol for In Vitro Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the "this compound" conjugate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the conjugate. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Prepare a resazurin solution in PBS.
-
Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Section 5: Visualizations
Caption: Signaling pathway of "this compound"-ADC leading to apoptosis.
Caption: Experimental workflow for developing an "this compound"-ADC.
Caption: Troubleshooting logic for common "this compound"-ADC issues.
References
- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. prolynxinc.com [prolynxinc.com]
Technical Support Center: Minimizing "Exatecan Analog 36" Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of "Exatecan analog 36" in animal studies. Given that specific public data on "this compound" is limited, this guide focuses on the known toxicities of its parent compound, Exatecan, and other topoisomerase I inhibitors. The troubleshooting guides and FAQs are designed to address common issues encountered during preclinical toxicology experiments.
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed in a Pilot Study
Question: Our initial dose-finding study with this compound in mice resulted in severe neutropenia and thrombocytopenia at what we predicted to be a therapeutic dose. How can we mitigate this?
Answer:
Severe myelosuppression is a known dose-limiting toxicity of exatecan and other camptothecin analogs[1][2][3]. Here are several strategies to consider:
-
Dose Fractionation and Altered Dosing Schedules: Instead of a single high dose, consider administering the total dose over several days (e.g., daily for 5 days) or trying a weekly schedule. The efficacy and toxicity of exatecan are schedule-dependent[4]. A lower dose administered more frequently may maintain anti-tumor activity while allowing for hematopoietic recovery between doses.
-
Supportive Care:
-
Growth Factors: Prophylactic administration of granulocyte colony-stimulating factor (G-CSF) can help ameliorate neutropenia. The timing of G-CSF administration relative to the chemotherapy is critical and should be optimized.
-
Prophylactic Antibiotics: To prevent opportunistic infections during periods of severe neutropenia, consider the use of broad-spectrum antibiotics.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If not already done, conduct a thorough PK/PD analysis. Understanding the drug's half-life, clearance, and exposure-response relationship for both efficacy and toxicity can inform a more rational dosing strategy[1][5]. A lower Cmax (peak concentration) and a longer, lower exposure might be better tolerated.
-
Formulation Strategies: The formulation of this compound could be altered to modify its pharmacokinetic profile. For instance, liposomal formulations or conjugation to polymers can create a slow-release profile, potentially reducing peak concentration-related toxicities[6]. Novel drug delivery systems, such as pH-sensitive peptide-drug conjugates, have been developed for exatecan to improve tumor-specific delivery and reduce systemic toxicity[7][8].
Issue 2: Significant Weight Loss and Gastrointestinal Toxicity
Question: Animals treated with this compound are exhibiting significant weight loss, diarrhea, and lethargy. What are our options for managing this?
Answer:
Gastrointestinal toxicity is another common side effect of topoisomerase I inhibitors[9][10]. Here’s how you can address this:
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration. Subcutaneous fluid administration may be necessary for animals showing signs of dehydration.
-
Nutritional Support: Provide highly palatable and calorie-dense food.
-
Anti-diarrheal Agents: The use of agents like loperamide should be considered, but the dose and timing need to be carefully evaluated in the context of your animal model to avoid complicating the study.
-
-
Dose and Schedule Modification: Similar to managing myelosuppression, adjusting the dose and schedule can significantly impact GI toxicity. A lower, more frequent dosing regimen may be better tolerated.
-
Prophylactic Anti-emetics: While nausea is difficult to quantify in rodents, prophylactic use of anti-emetics used in clinical settings with topoisomerase I inhibitors could be considered if the animal model is appropriate (e.g., ferrets).
-
Histopathological Analysis: Conduct a thorough histopathological examination of the gastrointestinal tract to understand the nature and severity of the damage. This can help in determining the mechanism of toxicity and evaluating the effectiveness of mitigating strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-limiting toxicities (DLTs) for an Exatecan analog based on the parent compound?
A1: Based on clinical and preclinical studies of exatecan, the primary DLTs are hematological, specifically neutropenia and thrombocytopenia[1][2][3][11]. Gastrointestinal toxicities such as diarrhea and nausea/vomiting are also common, though often less severe than with other camptothecins like irinotecan[1][10]. Liver dysfunction has also been reported as a DLT at higher doses[1].
Q2: What animal models are most appropriate for studying the toxicity of this compound?
A2: The choice of animal model depends on the specific research question.
-
Rodent Models (Mice, Rats): These are commonly used for initial toxicology and efficacy studies due to their well-characterized biology and the availability of various strains[12][13].
-
Humanized Mouse Models: For assessing hematotoxicity, humanized mice engrafted with human hematopoietic stem cells can provide more predictive data on how the drug will affect human blood cells, as there can be species-specific differences in sensitivity to chemotherapeutic agents[14].
-
Non-Rodent Models (e.g., Beagle Dogs): These are often used in later-stage preclinical toxicology studies required for regulatory submissions, as their physiological and metabolic characteristics can be more similar to humans in some aspects[13]. Dogs were noted as a sensitive species in the preclinical evaluation of exatecan[15].
Q3: How can we enhance the therapeutic index of this compound?
A3: Enhancing the therapeutic index involves increasing the drug's effect on tumor cells while decreasing its effect on normal tissues.
-
Antibody-Drug Conjugates (ADCs): Exatecan and its derivatives are potent payloads for ADCs[16][17][18]. Conjugating your analog to a monoclonal antibody that targets a tumor-specific antigen can concentrate the drug at the tumor site, thereby reducing systemic exposure and toxicity[17][19][20].
-
Combination Therapies: Combining this compound with other agents, such as DNA damage response (DDR) inhibitors (e.g., PARP or ATR inhibitors), could allow for lower, less toxic doses of the exatecan analog while achieving synergistic anti-tumor effects[6][7][21]. A "gapped" dosing schedule, where the topoisomerase I inhibitor is administered before the DDR inhibitor, may further mitigate toxicity to normal tissues[21].
-
Novel Delivery Systems: As mentioned, exploring different formulations and delivery systems can significantly alter the biodistribution and toxicity profile of the drug[6][8].
Q4: What is the mechanism of action of Exatecan and how does it relate to its toxicity?
A4: Exatecan is a topoisomerase I inhibitor. It traps the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks[9][22][23]. When a replication fork collides with this complex, it leads to the formation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death)[24]. This mechanism is most effective in rapidly dividing cells, which explains both its anti-cancer activity and its toxicity to healthy, rapidly proliferating tissues like bone marrow and the gastrointestinal epithelium[10][17].
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) of Exatecan from Clinical Trials
| Administration Schedule | Patient Population | Dose-Limiting Toxicity | Recommended Phase II Dose | Citation |
| 30-minute infusion every 3 weeks | Solid Tumors | Neutropenia, Liver Dysfunction | 5 mg/m² | [1] |
| 24-hour continuous infusion every 3 weeks | Solid Tumors | Granulocytopenia, Thrombocytopenia | 2.4 mg/m² | [2] |
| Daily 30-min infusion for 5 days every 3 weeks | Solid Tumors | Myelosuppression (Neutropenia) | 0.5 mg/m² (minimally pretreated), 0.3 mg/m² (heavily pretreated) | [3] |
| Weekly 24-hour infusion, 3 of every 4 weeks | Solid Tumors | Neutropenia, Thrombocytopenia | 0.8 mg/m² (minimally pretreated), 0.53 mg/m² (heavily pretreated) | [15] |
| Protracted 21-day continuous infusion | Solid Tumors | Neutropenia, Thrombocytopenia | 0.15 mg/m²/day | [11] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
-
Animal Model: C57BL/6 or BALB/c mice, 6-8 weeks old.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous injection). Include a vehicle control group.
-
Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline (before treatment) and at several time points post-treatment (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine counts of neutrophils, lymphocytes, platelets, red blood cells, and hemoglobin concentration.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and collect bone marrow from the femur. Prepare bone marrow smears for cytological analysis or create single-cell suspensions for flow cytometry to assess hematopoietic progenitor populations.
-
Data Analysis: Plot the mean cell counts for each group over time. The nadir (lowest point) of the cell counts and the time to recovery are key parameters to determine.
Protocol 2: Evaluation of Gastrointestinal Toxicity in Mice
-
Animal Model: As above.
-
Daily Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight, food and water intake, stool consistency (diarrhea scoring), and general appearance (piloerection, lethargy).
-
Histopathology: At the end of the study or at pre-determined time points, euthanize animals and collect sections of the small and large intestines. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A veterinary pathologist should evaluate the intestinal sections for signs of damage, such as villous atrophy, crypt loss, inflammation, and epithelial necrosis. A semi-quantitative scoring system can be used to compare toxicity between dose groups.
Mandatory Visualizations
Caption: Mechanism of Exatecan analog toxicity.
Caption: Workflow for an in vivo toxicity study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Portico [access.portico.org]
- 5. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 10. Toxicity of the topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. Humanized Mice in Safety and Toxicity Testing | Taconic Biosciences [taconic.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]
- 18. WO2022218415A1 - Crystal form of exatecan analog and preparation method therefor - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Exatecan analog 36" stability in aqueous solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Exatecan analog 36 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: While specific data for this compound is not extensively published, its stability profile is expected to be similar to other camptothecin derivatives, such as Exatecan (DX-8951f). The primary route of degradation in aqueous solutions is the pH-dependent hydrolysis of the lactone ring.[1] This reaction is reversible, with the equilibrium between the active, closed-lactone form and the inactive, open-carboxylate form being influenced by pH.
Q2: How does pH affect the stability of this compound?
A2: Acidic conditions (pH < 5) generally favor the closed-lactone form, which is essential for its biological activity as a topoisomerase I inhibitor.[1] As the pH becomes neutral to alkaline (pH > 7), the equilibrium shifts towards the open-carboxylate form, leading to a loss of potency.
Q3: What are the typical degradation products of this compound in aqueous solutions?
A3: The main degradation product is the carboxylate form, resulting from the hydrolysis of the E-ring lactone. Further degradation pathways may exist, but this initial hydrolysis is the most critical factor affecting the compound's stability and efficacy.
Q4: How should I prepare and store stock solutions of this compound?
A4: For short-term storage, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent like DMSO and store them at -20°C or -80°C.[2] When preparing aqueous working solutions, use a buffer system that maintains an acidic pH (e.g., pH 4-5) to minimize hydrolysis. It is advisable to prepare fresh aqueous solutions before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Hydrolysis of the lactone ring to the inactive carboxylate form in the cell culture medium (typically pH 7.2-7.4). | 1. Minimize the incubation time of the compound in the aqueous medium before adding to cells.2. Prepare fresh dilutions from a non-aqueous stock solution immediately before use.3. Consider using a buffer system in your final dilution step that can temporarily maintain a lower pH, if compatible with your experimental setup. |
| Inconsistent results between experimental repeats. | Variability in the preparation of aqueous solutions, leading to different ratios of the lactone and carboxylate forms. | 1. Standardize the protocol for preparing aqueous solutions, including the solvent, pH of the buffer, and time between preparation and use.2. Use a validated analytical method (e.g., HPLC) to confirm the concentration and integrity of the active lactone form in your working solutions. |
| Precipitation of the compound in aqueous buffer. | This compound may have limited aqueous solubility, especially at a pH that favors the less soluble lactone form. | 1. Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous mixing.2. Include a small percentage of a co-solvent (e.g., ethanol, PEG) in the final aqueous solution, if permissible for the experiment.3. Visually inspect solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Hydrolysis of this compound by HPLC
This protocol outlines a general method to quantify the rate of hydrolysis of the lactone ring of this compound at different pH values.
-
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Phosphate buffer solutions (e.g., pH 5.0, 7.4, and 9.0)
-
HPLC system with a C18 column and UV detector
-
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 10 µg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (e.g., 10% to 90% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (camptothecins typically have absorbance maxima around 360-380 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
At time zero, inject the first sample for each pH condition.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
Inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Integrate the peak areas for the lactone and carboxylate forms. The carboxylate form typically has a shorter retention time than the lactone form.
-
-
Data Analysis:
-
Calculate the percentage of the lactone form remaining at each time point for each pH.
-
Plot the percentage of the lactone form versus time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound at 37°C
| pH | Half-life of Lactone Form (hours) |
| 5.0 | > 48 |
| 7.4 | 4.5 |
| 9.0 | 0.8 |
| Note: This table presents hypothetical data for illustrative purposes. Users must generate their own data for this compound. |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 20 |
| Ethanol | ~ 1 |
| Water | < 0.1 |
| Note: This table presents hypothetical data for illustrative purposes. Users must generate their own data for this compound. |
Visualizations
Caption: Reversible pH-dependent hydrolysis of this compound.
Caption: Experimental workflow for assessing aqueous stability.
References
Challenges in synthesizing "Exatecan analog 36" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Exatecan analogues, such as "Exatecan analog 36". As the specific structure and synthetic route for "this compound" are not publicly available, this guide focuses on common challenges and methodologies related to the synthesis of Exatecan and other hexacyclic camptothecin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of Exatecan and its analogues?
A1: The primary challenges include:
-
Maintaining the integrity of the E-ring lactone: This functional group is susceptible to hydrolysis under basic or even neutral aqueous conditions, leading to an inactive carboxylate form.[1][2][3]
-
Poor solubility of intermediates: Many camptothecin analogues and their synthetic precursors have low solubility in common organic solvents, which can hinder reaction kinetics and purification.[4][5]
-
Controlling regioselectivity: Reactions on the aromatic core, such as Friedel-Crafts acylation, can sometimes lead to mixtures of isomers if not properly controlled.[6]
-
Purification of the final product: The complex structure and potential for side products often make purification challenging, requiring multiple chromatographic steps.
Q2: What is the mechanism of action of Exatecan and its analogues?
A2: Exatecan and its derivatives are potent inhibitors of DNA topoisomerase I.[7][8][9] They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[10] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis.[10]
Q3: How can I prevent the hydrolysis of the lactone ring during synthesis and workup?
A3: To prevent lactone ring opening, it is crucial to maintain acidic or anhydrous conditions throughout the synthesis and purification process. Avoid aqueous bases in workup steps. Use of aprotic solvents and careful drying of reagents and solvents is recommended. For purification, normal-phase chromatography is generally preferred over reverse-phase HPLC with aqueous mobile phases, unless the mobile phase is sufficiently acidic.
Q4: Are there any specific safety precautions I should take when working with Exatecan analogues?
A4: Yes. Exatecan and its derivatives are highly cytotoxic compounds.[11] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. Waste should be disposed of according to institutional guidelines for cytotoxic agents.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Deactivated aromatic substrate. | Ensure the aromatic ring is not substituted with strongly electron-withdrawing groups, as they can inhibit the reaction.[6] |
| Insufficiently active catalyst. | Use a strong Lewis acid catalyst like AlCl₃ or FeCl₃. Ensure the catalyst is fresh and has not been deactivated by moisture. | |
| Formation of multiple products (polysubstitution). | The product is more reactive than the starting material. | Use an excess of the aromatic substrate relative to the acylating agent to favor mono-acylation. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Unexpected product isomer formed. | Rearrangement of the acylium ion. | This is less common in acylation compared to alkylation, but consider alternative synthetic routes if this is suspected. |
Problem 2: Lactone Ring Opening Detected by NMR or LC-MS
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a carboxylate peak in spectroscopic data. | Exposure to basic or neutral aqueous conditions during workup or purification.[1][2] | Use dilute acid (e.g., 0.1 N HCl) in aqueous washes. For reverse-phase HPLC, add an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to keep the pH low. |
| Use of protic solvents like methanol or ethanol during purification or storage. | If possible, use aprotic solvents for chromatography and storage. If protic solvents are necessary, ensure they are anhydrous. | |
| Gradual degradation of the sample over time in solution. | Residual moisture or basicity in the storage solvent. | Store the compound as a dry solid at low temperature. For solutions, use anhydrous, slightly acidic solvents and store at -20°C or below.[7] |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution | | Product is insoluble in common chromatography solvents. | High polarity and planar structure of the molecule. | Try a wider range of solvent systems for chromatography, including mixtures with more polar solvents like methanol or chloroform. Consider using a solvent with good solubilizing power like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to load the sample onto the column, though this can sometimes affect separation. | | Co-elution of impurities with the product. | Structurally similar side-products. | Employ multiple purification techniques. For example, follow column chromatography with recrystallization or preparative thin-layer chromatography (TLC). | | | Tailing of the product peak on the column. | Add a small amount of a modifying agent to the mobile phase. For example, a small percentage of acetic or formic acid can sometimes improve peak shape for acidic compounds. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of Exatecan drug-linkers, which may be analogous to the synthesis of "this compound".
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Peptide Coupling | Fmoc-L-alanine, L-Alanine tert-butyl ester hydrochloride, HOBt, DIPEA, EDC·HCl, DMF, rt, overnight | Quantitative | [12] |
| Dipeptide Coupling | Dipeptide, p-aminobenzyl alcohol, HOBt, DIPEA, EDC·HCl, DMF, rt, overnight | Quantitative | [12] |
| Activation with bis(4-nitrophenyl)carbonate | Dipeptide-alcohol, bis(4-nitrophenyl)carbonate, DIPEA, DMF, rt, 4 h | 91 | [12] |
| Coupling with Exatecan | Activated dipeptide-PABC, Exatecan, DIPEA, DMF, rt, 4 h | 75 | [12] |
| Fmoc Deprotection | Piperidine, DMF, rt, 3 h | 78 | [12] |
| Maleimide Functionalization | 6-maleimidocaproic acid, HATU, HOBt, 2,6-lutidine, DMF, rt, overnight | 90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling in Drug-Linker Synthesis
This protocol is a general representation of a peptide coupling step, which is common in the synthesis of drug-linkers for antibody-drug conjugates involving Exatecan derivatives.[12]
-
Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.05 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.05 eq.) and stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway of Exatecan Analogues
Caption: Mechanism of action of Exatecan analogues.
General Synthetic Workflow for Camptothecin Analogues
References
- 1. researchgate.net [researchgate.net]
- 2. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma | ASJP [asjp.cerist.dz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Exatecan Analog 36 vs. Topotecan in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two topoisomerase I inhibitors, Exatecan analog 36 and topotecan, with a focus on their performance in preclinical lung cancer models. The information presented is intended to assist researchers in making informed decisions for their drug development programs.
Executive Summary
This compound, a derivative of the potent camptothecin analog exatecan, demonstrates significantly higher potency in preclinical lung cancer models compared to the established chemotherapeutic agent, topotecan. In vitro studies reveal that exatecan is substantially more cytotoxic to small cell lung cancer (SCLC) cells. While direct head-to-head in vivo comparative data in lung cancer models is limited in publicly available literature, preclinical studies of exatecan in various tumor models suggest superior anti-tumor activity over topotecan. Both agents function by inhibiting topoisomerase I, leading to DNA damage and apoptosis. This guide will delve into the available data, experimental methodologies, and the underlying mechanism of action.
Data Presentation: In Vitro Cytotoxicity
A key measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In a comparative study, the cytotoxicity of exatecan and topotecan was evaluated against the DMS114 human small cell lung cancer cell line.
| Compound | Cell Line | IC50 (nM) | Fold Difference |
| Exatecan | DMS114 | 0.23 | - |
| Topotecan | DMS114 | 4.6 | 20-fold higher than Exatecan |
Table 1: Comparative in vitro cytotoxicity of Exatecan and Topotecan in the DMS114 SCLC cell line. Data indicates that exatecan is approximately 20-fold more potent than topotecan in inhibiting the growth of DMS114 cells.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and topotecan are camptothecin analogs that target the nuclear enzyme topoisomerase I (TOP1). TOP1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix through the creation of transient single-strand breaks.
These drugs intercalate into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1][2][3][4][5]
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
Validating Topoisomerase I Target Engagement: A Comparative Guide for Exatecan Analog 36
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Exatecan analog 36," a potent topoisomerase I (TOP1) inhibitor, with other established alternatives. We present supporting experimental data and detailed methodologies to assist researchers in evaluating its target engagement capabilities.
Note on "this compound": Publicly available data specifically for "this compound" is limited. The following data is based on its parent compound, Exatecan (DX-8951), a well-characterized TOP1 inhibitor. This compound is described as an analog of Exatecan.[1] The inhibitory concentration (IC50) of Exatecan for DNA topoisomerase I is 2.2 μM.[1]
Comparative Efficacy of Topoisomerase I Inhibitors
The following table summarizes the cytotoxic potency of Exatecan in comparison to other widely used TOP1 inhibitors across various cancer cell lines. The data highlights the significantly lower concentrations of Exatecan required to achieve a 50% inhibition of cell growth (IC50), indicating its high potency.
| Cell Line | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) | LMP400 IC50 (nM) |
| MOLT-4 (Leukemia) | 0.46 | 4.6 | 12.1 | 1.8 |
| CCRF-CEM (Leukemia) | 0.35 | 1.6 | 2.5 | 0.9 |
| DU145 (Prostate) | 1.1 | 22.8 | 59.9 | 10.5 |
| DMS114 (Lung) | 0.38 | 7.9 | 11.4 | 1.9 |
Data adapted from a study comparing the cytotoxicity of clinical TOP1 inhibitors.[2] The IC50 values represent the mean from triplicate experiments.[2]
Mechanism of Action: Trapping the TOP1-DNA Complex
Exatecan, like other camptothecin derivatives, exerts its cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1 cleavage complex (TOP1cc).[3] This trapping of the TOP1cc prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA lesions, particularly during DNA replication, which ultimately triggers apoptotic cell death.[3][4]
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols for Target Validation
Validating the engagement of TOP1 by "this compound" involves several key experiments designed to measure the formation of TOP1cc and the downstream consequences of its stabilization.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a quantitative method to detect and quantify covalent protein-DNA complexes.[5][6][7]
Experimental Workflow:
Caption: Workflow of the RADAR assay for TOP1cc detection.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 6-7 x 10^5 mammalian cells in a 6 cm plate) and treat with varying concentrations of "this compound" or other TOP1 inhibitors for a specified duration (e.g., 30 minutes).[4][5]
-
Cell Lysis: Lyse the cells directly on the plate using a chaotropic salt-containing lysis reagent (e.g., DNAzol). This rapidly isolates nucleic acids and covalently bound proteins.[5]
-
DNA-Protein Precipitation: Precipitate the DNA and DNA-protein complexes using cold ethanol.[5]
-
DNA Quantification and Normalization: Resuspend the pellet and quantify the DNA concentration. Normalize all samples to the same concentration (e.g., 30 ng/μL).[5]
-
Slot Blotting: Load the normalized samples onto a nitrocellulose membrane using a slot blot apparatus.[5]
-
Immunodetection: Block the membrane and probe with a primary antibody specific for topoisomerase I. Subsequently, use a labeled secondary antibody for detection.[5]
-
Signal Quantification: Quantify the signal intensity to determine the relative amount of TOP1cc in each sample.[4]
γH2AX Immunofluorescence Assay for DNA Damage
Phosphorylation of the histone variant H2AX (to form γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs), a downstream consequence of TOP1cc stabilization.[4][8]
Detailed Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the desired compounds.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.25% Triton X-100) to allow antibody entry.
-
Blocking: Incubate the cells in a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.
-
Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX) per nucleus is quantified to measure the extent of DNA damage.
Topoisomerase I Degradation Assay
The trapping of TOP1 in the TOP1cc often leads to its subsequent proteasomal degradation. Monitoring the levels of total TOP1 protein can thus serve as an indirect measure of target engagement.[4]
Detailed Methodology:
-
Cell Treatment: Treat cells with "this compound" or other inhibitors for a defined period (e.g., 2 hours).[4]
-
Cell Lysis: Prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against TOP1. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Analysis: Quantify the band intensities to determine the relative decrease in TOP1 levels following treatment.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cybrexa.com [cybrexa.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Exatecan Analog 36: A Comparative Analysis of Bystander Efficacy in Antibody-Drug Conjugate Models
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of payload is a critical determinant of therapeutic efficacy. Exatecan, a potent topoisomerase I inhibitor, and its analogs, such as Exatecan analog 36, have emerged as a promising class of payloads due to their high potency and, most notably, their profound bystander killing effect. This guide provides a comparative analysis of exatecan-based ADCs, with a focus on the bystander effect, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Performance of Exatecan-Based ADCs
The following tables summarize the quantitative data from preclinical studies, comparing the performance of exatecan-based ADCs with other topoisomerase I inhibitor-based ADCs, namely those utilizing deruxtecan (DXd) and SN-38.
| Payload | ADC Target | Cell Line | IC50 (nM) | Citation |
| Exatecan | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 | [1] |
| DXd | HER2 | SK-BR-3 (HER2-positive) | 0.04 ± 0.01 | [1] |
| Exatecan | HER2 | KPL-4 (HER2-positive) | 0.9 | [2] |
| DXd | HER2 | KPL-4 (HER2-positive) | 4.0 | [2] |
| Exatecan | TROP2 | Multiple | Subnanomolar | [3] |
| SN-38 | TROP2 | Multiple | - | [3] |
Table 1: Comparative In Vitro Cytotoxicity of Topoisomerase I Inhibitor-Based ADCs. This table highlights the potent anti-proliferative activity of exatecan-based ADCs against various cancer cell lines.
| ADC Platform | Co-culture System | Bystander Effect Observation | Citation |
| Exatecan-based ADC | HER2-positive (SKBR-3) and HER2-negative (MDA-MB-468) cells | Excellent bystander killing, with a tendency for lower IC50 values in co-culture compared to Enhertu (DXd-based ADC). | [4] |
| Exatecan-based ADC | HER2-positive and HER2-negative cell co-culture | Higher bystander killing effect observed compared to DS-8201a (DXd-based ADC). | [5][6] |
| DXd-based ADC (Enhertu) | HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468) cells | Strong bystander effect due to high membrane permeability of the released DXd payload. | [7] |
| SN-38-based ADC (Trodelvy) | TROP2-positive and negative cells | Demonstrates a bystander effect, contributing to its efficacy in heterogeneous tumors. | [8] |
Table 2: Qualitative and Quantitative Assessment of the Bystander Effect. This table compares the observed bystander killing capabilities of different ADC platforms in co-culture models that mimic tumor heterogeneity.
Experimental Protocols
In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Line Selection and Preparation:
- Select an antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468).[4]
- Label one cell population with a fluorescent marker (e.g., CellTracker Green) for easy identification by flow cytometry or high-content imaging.
2. Co-Culture Seeding:
- Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates. The total cell density should be optimized for logarithmic growth over the course of the experiment.
3. ADC Treatment:
- Prepare serial dilutions of the test ADCs (e.g., exatecan-based ADC and a comparator ADC) in the appropriate cell culture medium.
- Add the ADC solutions to the co-cultured cells and incubate for a defined period (e.g., 72 to 120 hours).
4. Viability Assessment:
- After the incubation period, detach the cells using a gentle dissociation reagent.
- Analyze the cell viability of the antigen-negative population using flow cytometry by gating on the fluorescently labeled cells and using a viability dye (e.g., Propidium Iodide or DAPI).
- Alternatively, use high-content imaging to selectively quantify the viability of the labeled and unlabeled cell populations.
5. Data Analysis:
- Calculate the percentage of viable antigen-negative cells in the treated wells relative to the untreated control wells.
- Plot the percentage of viable cells against the ADC concentration and determine the IC50 value for the bystander killing effect.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of an ADC in a living organism.
1. Animal Model and Cell Implantation:
- Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
- Subcutaneously implant a suspension of human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of each mouse.[2]
- For bystander effect evaluation in vivo, a mixed tumor model can be established by co-injecting antigen-positive and antigen-negative cells.
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. ADC Administration:
- Administer the ADCs (e.g., exatecan-based ADC, comparator ADC) and a vehicle control intravenously at specified dose levels and schedules (e.g., once weekly for three weeks).
4. Efficacy Evaluation:
- Measure tumor volumes and body weights two to three times per week.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- At the end of the study, tumors can be excised for further pharmacodynamic and histological analysis.
Mandatory Visualization
Caption: Mechanism of action and bystander effect of an exatecan-based ADC.
Caption: Experimental workflow for an in vitro bystander effect co-culture assay.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Exatecan Analog-Based Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of next-generation topoisomerase I inhibitor-based ADCs.
This guide provides a detailed comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing exatecan analogs as payloads. Exatecan, a potent topoisomerase I inhibitor, and its derivatives have emerged as a promising class of cytotoxic agents for targeted cancer therapy. This document summarizes key preclinical data, outlines detailed experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to aid researchers in the evaluation and development of novel ADCs.
Introduction to Exatecan and its Analogs in ADCs
Exatecan is a hexacyclic camptothecin analog that functions by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1] The high potency and broad anti-tumor activity of exatecan and its derivatives, such as DXd (deruxtecan), have made them attractive payloads for ADCs.[2]
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This guide will delve into the comparative performance of ADCs constructed with various exatecan analogs, focusing on key parameters such as in vitro cytotoxicity, bystander effect, in vivo efficacy, and pharmacokinetics.
Comparative Preclinical Data
The following tables summarize the available preclinical data for various exatecan analog-based ADCs, providing a basis for their comparative assessment.
Table 1: In Vitro Cytotoxicity of Exatecan Analog-Based ADCs
| ADC | Target | Payload | Cell Line | IC50 (nM) |
| Trastuzumab-DXd (T-DXd, Enhertu®) | HER2 | DXd | KPL-4 (Breast Cancer) | 4.0[3] |
| Exo-EVC-Exatecan ADC | HER2 | Exatecan | KPL-4 (Breast Cancer) | 0.9[3] |
| Tra-Exa-PSAR10 | HER2 | Exatecan | SKBR-3 (Breast Cancer) | 0.18 ± 0.04[4] |
| Tra-Exa-PSAR10 | HER2 | Exatecan | NCI-N87 (Gastric Cancer) | 0.20 ± 0.05[4] |
| ADCT-241 | PSMA | Exatecan-based | LNCaP (Prostate Cancer) | Potent and specific killing (quantitative data not available)[5][6] |
| ADCT-241 | PSMA | Exatecan-based | C4-2 (Prostate Cancer) | Potent and specific killing (quantitative data not available)[5][6] |
| ADCT-242 | Claudin-6 | Exatecan-based | PA-1 (Ovarian Cancer) | Potent anti-tumor activity (quantitative data not available)[2][7] |
| ADCT-242 | Claudin-6 | Exatecan-based | OVCAR-3 (Ovarian Cancer) | Potent anti-tumor activity (quantitative data not available)[2][7] |
| HuB14-VA-PL2202 | ASCT2 | Exatecan-based | ASCT2-positive solid and hematological cancer cell lines | Potent and specific in vitro antitumor activity (quantitative data not available)[3][8] |
Note: Data for "Exatecan analog 36" ADCs is not publicly available in the format of IC50 values. The table includes data for other exatecan-based ADCs to provide a comparative context.
Table 2: In Vivo Efficacy of Exatecan Analog-Based ADCs
| ADC | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response |
| Exo-EVC-Exatecan ADC | HER2 | NCI-N87 Gastric Cancer | Not specified | Similar TGI to T-DXd[3] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 Gastric Cancer | 1 mg/kg | Outperformed T-DXd[4] |
| ADCT-241 | PSMA | Prostate Cancer Xenografts | Single IV dose | Potent anti-tumor activity[5][6] |
| ADCT-242 | Claudin-6 | PA-1 Ovarian Cancer | Not specified | Potent anti-tumor activity[2][7] |
| ADCT-242 | Claudin-6 | OVCAR-3 Ovarian Cancer | Single dose at 0.5, 1, and 2 mg/kg | Superior anti-tumor activity compared to an auristatin-based ADC. At 2 mg/kg, 6/8 mice were complete responders.[7] |
| ADCT-242 | Claudin-6 | NSCLC PDX Models | Single dose at 10 mg/kg | Strong anti-tumor activity, with complete responses and tumor-free survivors in some models.[7] |
| HuB14-VA-PL2202 | ASCT2 | ASCT2-positive solid and hematological cancer models | Not specified | Potent and specific in vivo antitumor activity[3][8] |
Table 3: Pharmacokinetic Parameters of Exatecan Analog-Based ADCs
| ADC | Species | Key Findings |
| Exo-EVC-Exatecan ADC | Rat | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability.[3] |
| ADCT-241 | Rat, Cynomolgus Monkey | Well-tolerated at high doses. Half-life of ~8.5 days in cynomolgus monkeys.[5][6] |
| ADCT-242 | Mouse, Cynomolgus Monkey | Well-tolerated at doses up to 150 mg/kg in mice and 40 mg/kg in cynomolgus monkeys.[2][8][9] |
| HuB14-VA-PL2202 | Cynomolgus Monkey | Well-tolerated.[3][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining the cytotoxic effect of ADCs on cancer cell lines.[8][10]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC constructs and control antibodies in complete medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions.
-
Incubate the plate for a period of 72 to 120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay (Co-culture Method)
This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[11][12][13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line should be engineered to express a fluorescent protein like GFP for easy identification).
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a period of 72 to 120 hours.
-
Stain the cells with a viability dye (e.g., propidium iodide) to identify dead cells.
-
Image the plate using a fluorescence microscope, capturing both the GFP signal (to identify Ag- cells) and the viability dye signal.
-
Quantify the percentage of dead Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC, co-culture without ADC).
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of ADCs in vivo.[4][5][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional, to aid tumor formation)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, ADC low dose, ADC high dose, etc.).
-
Administer the ADC constructs and vehicle control intravenously at the specified dosing schedule.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Pharmacokinetic Analysis (LC-MS/MS)
This protocol provides a general workflow for analyzing the pharmacokinetic properties of ADCs in animal models.
Materials:
-
Biological samples (e.g., plasma, serum) from ADC-treated animals
-
Internal standards
-
Immuno-capture reagents (e.g., anti-human IgG antibodies)
-
Enzymes for digestion (for bottom-up analysis)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Total Antibody: Immuno-capture the ADC and unconjugated antibody from the biological matrix. Elute and digest the captured antibodies into peptides.
-
Conjugated Antibody (ADC): Immuno-capture the ADC using an anti-payload antibody or through a method that specifically captures the conjugated form. Elute and process for analysis.
-
Free Payload: Extract the small molecule payload from the biological matrix using protein precipitation or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analytes using a suitable liquid chromatography method.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes.
-
Determine the concentration of the total antibody, ADC, and free payload in the unknown samples by interpolating from the standard curve.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of Topoisomerase I inhibition by exatecan leading to apoptosis.
Experimental Workflow for In Vitro ADC Evaluation
Caption: Workflow for the in vitro evaluation of exatecan analog ADCs.
Logical Flow of Comparative Analysis
Caption: Logical flow for the comparative analysis of exatecan analog ADCs.
This guide provides a foundational resource for the comparative analysis of exatecan analog-based ADCs. As more preclinical and clinical data for novel constructs, including those with "this compound," become publicly available, this document can be expanded to provide an even more comprehensive overview of this promising class of cancer therapeutics.
References
- 1. ADC Therapeutics Announces Preclinical Data Highlighted at the American Association for Cancer Research Annual Meeting 2025 – ADC Therapeutics [ir.adctherapeutics.com]
- 2. ADC Therapeutics presents positive efficacy data from three ADCs at AACR 2025 - TipRanks.com [tipranks.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adctmedical.com [adctmedical.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADC Therapeutics Announces Preclinical Data Highlighted at the American Association for Cancer Research Annual Meeting 2025 [prnewswire.com]
- 8. New Cancer Drug ADCT-242 Shows Powerful Antitumor Effects in Preclinical Study | ADCT Stock News [stocktitan.net]
- 9. gurufocus.com [gurufocus.com]
- 10. accessnewswire.com [accessnewswire.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Therapeutics to Showcase Innovative Cancer Research at AACR - Investors Hangout [investorshangout.com]
- 14. gurufocus.com [gurufocus.com]
The Synergistic Potential of Exatecan Analogues and PARP Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The combination of topoisomerase I inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of the synergistic effects observed between an exatecan analogue and PARP inhibitors, supported by preclinical data. While specific data for "Exatecan analog 36" is not publicly available, this guide utilizes data from a closely related long-acting exatecan conjugate to illustrate the potential of this drug class combination.
Mechanism of Synergy: A Dual Assault on DNA Repair
Exatecan and its analogues are potent inhibitors of topoisomerase I (TOP1), an enzyme essential for relieving torsional stress during DNA replication and transcription.[1][2] Inhibition of TOP1 leads to the accumulation of single-strand breaks (SSBs) in the DNA.[3] Concurrently, PARP inhibitors block the catalytic activity of PARP enzymes, which play a crucial role in the repair of these SSBs through the base excision repair (BER) pathway.[1][4]
The simultaneous inhibition of both TOP1 and PARP creates a scenario of synthetic lethality. The unrepaired SSBs caused by the exatecan analogue are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4]
Preclinical Evidence of Synergy: In Vivo Studies
Preclinical studies utilizing a long-acting polyethylene glycol (PEG)-conjugated exatecan have demonstrated significant synergistic anti-tumor activity when combined with the PARP inhibitor talazoparib.
Quantitative Data Summary
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Key Observation | Reference |
| PEG-Exatecan | 2.5 µmol/kg (single dose) | - | Moderate tumor growth suppression | [5] |
| Talazoparib | 0.15 mg/kg (daily) | - | Moderate tumor growth suppression | [5] |
| PEG-Exatecan + Talazoparib | 2.5 µmol/kg (single dose) + 0.15 mg/kg (daily) | Significant | Strong synergy and significant tumor regression | [5] |
Table 1: In Vivo Efficacy of PEG-Exatecan and Talazoparib Combination in a BRCA1-deficient MX-1 Xenograft Model.
Experimental Protocols
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of a long-acting exatecan conjugate alone and in combination with a PARP inhibitor in a breast cancer xenograft model.
Animal Model: Female athymic nude mice.
Cell Line: BRCA1-deficient MX-1 human breast cancer cells.
Procedure:
-
MX-1 tumor fragments were subcutaneously implanted into the flank of each mouse.
-
When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups.
-
The PEG-Exatecan group received a single intraperitoneal injection.
-
The talazoparib group received daily oral gavage.
-
The combination group received both treatments as described above.
-
Tumor volumes and body weights were measured regularly throughout the study.
-
Tumor growth inhibition was calculated at the end of the study.
Comparison with Other Therapeutic Strategies
The combination of exatecan analogues with PARP inhibitors offers a targeted approach that may be particularly effective in tumors with underlying DNA repair deficiencies. Compared to traditional chemotherapy, this combination has the potential for greater specificity and reduced off-target toxicities.
Other combination strategies involving PARP inhibitors include pairing them with:
-
Chemotherapy (e.g., temozolomide, platinum agents): This approach aims to potentiate the DNA-damaging effects of chemotherapy.[6]
-
ATR inhibitors: Similar to PARP inhibitors, ATR inhibitors target the DNA damage response pathway, and their combination with topoisomerase I inhibitors has also shown synergy.
-
Immunotherapy: Preclinical evidence suggests that PARP inhibitors can enhance the immunogenicity of tumors, potentially increasing the efficacy of immune checkpoint inhibitors.
Future Directions
The synergistic interaction between exatecan analogues and PARP inhibitors warrants further investigation. Future research should focus on:
-
Identifying predictive biomarkers: Beyond BRCA mutations, identifying other biomarkers of sensitivity to this combination will be crucial for patient stratification.
-
Optimizing dosing and scheduling: Further studies are needed to determine the most effective and tolerable dosing regimens.
-
Clinical evaluation: Ultimately, well-designed clinical trials are required to validate the preclinical findings and establish the clinical benefit of this combination therapy in cancer patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound () for sale [vulcanchem.com]
- 6. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Exatecan Analog 36 vs. Deruxtecan in Oncology Research
A Comparative analysis of two potent topoisomerase I inhibitors, providing researchers, scientists, and drug development professionals with a detailed examination of their preclinical and clinical performance. This guide synthesizes available data to offer an objective comparison of their efficacy, safety, and underlying mechanisms of action.
Introduction
Exatecan and its analogs, along with deruxtecan, represent a class of highly potent topoisomerase I inhibitors that have garnered significant attention in the field of oncology.[1][2][3][4] These cytotoxic agents form the warheads of several antibody-drug conjugates (ADCs), enabling the targeted delivery of chemotherapy to cancer cells.[5][6] Deruxtecan is famously the payload of trastuzumab deruxtecan (T-DXd), an ADC that has shown remarkable efficacy in treating HER2-expressing solid tumors.[7][5][6][8][9][10][11][12][13][14] Exatecan and its derivatives are also being explored in various drug delivery systems, including ADCs, for their potent antitumor activity.[1][4][15][16] This guide provides a head-to-head comparison of a representative exatecan analog and deruxtecan, based on available preclinical and clinical data, to inform ongoing research and development efforts.
Mechanism of Action: Topoisomerase I Inhibition
Both exatecan analogs and deruxtecan share a fundamental mechanism of action: the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA helix.[3][17] By binding to the topoisomerase I-DNA complex, these drugs prevent the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[3][17]
The following diagram illustrates the signaling pathway initiated by topoisomerase I inhibition.
References
- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. esmo.org [esmo.org]
- 11. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Efficacy and Safety of Trastuzumab Deruxtecan in Patients With HER2-Expressing Solid Tumors: Primary Results From the DESTINY-PanTumor02 Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HER2-Positive Early Breast Cancer: Trastuzumab Deruxtecan Moves Into Earlier Clinical Settings - The ASCO Post [ascopost.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Exatecan Analog 36
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Exatecan analog 36, a potent topoisomerase I inhibitor, is critical to ensure laboratory safety and environmental protection. As with other cytotoxic compounds, specific procedures must be followed to mitigate risks of exposure and contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is mandatory to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Lab Coat: A dedicated lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1][2][3][4]
-
Respiratory Protection: For handling powders or creating aerosols, use a respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or type ABEK-P2 in the EU). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
-
Designated Waste Containers: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and cleaning materials, must be collected in clearly labeled, sealed, and suitable containers.[1][5]
-
Solid Waste: Collect solid waste, such as contaminated gloves, bench paper, and vials, in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect liquid waste, including solutions containing this compound, in a separate, sealed, and shatter-resistant container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
III. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and the spread of contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[2][3] For solid spills, avoid creating dust.[1][2]
-
Clean and Decontaminate: Carefully sweep or wipe up the material and place it into a designated, sealed container for disposal.[4][5] Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[2][3]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as contaminated waste.
IV. Disposal Pathway
The disposal of this compound waste must be handled by a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[1][3][4][6] Do not discharge waste containing this compound into sewer systems or drains.[1][2][4][5]
| Disposal Method | Description | Regulatory Compliance |
| Chemical Incineration | The preferred method for the destruction of this compound is through a chemical incinerator equipped with an afterburner and scrubber.[1] | Must be performed by a licensed and certified hazardous waste management facility. |
| Licensed Disposal Service | All waste containers must be transferred to a licensed professional waste disposal service for final disposition.[1][4] | Ensure the chosen service provider is permitted to handle cytotoxic and hazardous chemical waste. |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
